Product packaging for Doxorubicin(Cat. No.:CAS No. 111266-55-8)

Doxorubicin

Cat. No.: B3434624
CAS No.: 111266-55-8
M. Wt: 735.6 g/mol
InChI Key: INEKNBHAPBIAFK-RUELKSSGSA-N
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Description

Doxorubicin is a potent anthracycline antibiotic and chemotherapeutic agent originally isolated from Streptomyces peucetius var. caesius . Its primary research applications center on its well-characterized mechanism of action, which involves intercalating into DNA base pairs, thereby disrupting DNA and RNA synthesis . This intercalation stabilizes the DNA-topoisomerase II complex, preventing the relegation of DNA double-strand breaks, which leads to irreversible DNA damage and the initiation of apoptotic pathways in cancer cells . A secondary mechanism involves the generation of cytotoxic reactive oxygen species (ROS) via enzymatic reduction, contributing to oxidative stress and cellular damage . This multifaceted mechanism makes this compound a valuable tool for studying cell death, DNA damage response, and drug resistance in various cancer models, including breast cancer, leukemias, lymphomas, and sarcomas . A critical area of ongoing investigation is the management of this compound-induced cardiotoxicity, a dose-limiting side effect driven by ROS generation and topoisomerase II-beta inhibition in cardiomyocytes . Consequently, this compound is also extensively used in preclinical research to model and study chemotherapy-induced cardiomyopathy and to evaluate cardioprotective agents like dexrazoxane . Modern research leverages novel formulations, such as pegylated liposomal this compound, to explore enhanced drug delivery, improve tumor targeting, and mitigate systemic toxicity . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H37NO18 B3434624 Doxorubicin CAS No. 111266-55-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Doxorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Doxorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.
Doxorubicin hydrochloride is an antineoplastic antibiotic with pharmacologic actions similar to those of daunorubicin. Although the drug has anti-infective properties, its cytotoxicity precludes its use as an anti-infective agent. The precise and/or principal mechanism(s) of the antineoplastic action of doxorubicin is not fully understood. It appears that the cytotoxic effect of the drug results from a complex system of multiple modes of action related to free radical formation secondary to metabolic activation of the doxorubicin by electron reduction, intercalation of the drug into DNA, induction of DNA breaks and chromosomal aberrations, and alterations in cell membranes induced by the drug. Evidence from in vitro studies in cells treated with doxorubicin suggests that apoptosis (programmed cell death) also may be involved in the drug's mechanism of action. These and other mechanisms (chelation of metal ions to produce drug-metal complexes) also may contribute to the cardiotoxic effects of the drug.
Doxorubicin undergoes enzymatic 1- and 2-electron reduction to the corresponding semiquinone and dihydroquinone. 7-Deoxyaglycones are formed enzymatically by 1-electron reduction, and the resulting semiquinone free radical reacts with oxygen to produce the hydroxyl radical in a cascade of reactions;  this radical may lead to cell death by reacting with DNA, RNA, cell membranes, and proteins. The dihydroquinone that results from 2-electron reduction of doxorubicin also can be formed by the reaction of 2 semiquinones. In the presence of oxygen, dihydroquinone reacts to form hydrogen peroxide, and in its absence, loses its sugar and gives rise to the quinone methide, a monofunctional alkylating agent with low affinity for DNA. The contribution of dihydroquinone and the quinone methide to the cytotoxicity of doxorubicin is unclear. Experimental evidence indicates that doxorubicin forms a complex with DNA by intercalation between base pairs, causing inhibition of DNA synthesis and DNA-dependent RNA synthesis by the resulting template disordering and steric obstruction. Doxorubicin also inhibits protein synthesis. Doxorubicin is active throughout the cell cycle including the interphase.
Several anthracycline-induced effects may contribute to the development of cardiotoxicity. In animals, anthracyclines cause a selective inhibition of cardiac muscle gene expression for ?-actin, troponin, myosin light-chain 2, and the M isoform of creatine kinase, which may result in myofibrillar loss associated with anthracycline-induced cardiotoxicity. Other potential causes of anthracycline-induced cardiotoxicity include myocyte damage from calcium overload, altered myocardial adrenergic function, release of vasoactive amines, and proinflammatory cytokines. Limited data indicate that calcium-channel blocking agents (eg, prenylamine) or beta-adrenergic blocking agents may prevent calcium overload ... It has been suggested that the principal cause of anthracycline-induced cardiotoxicity is associated with free radical damage to DNA.
Anthracyclines intercalate DNA, chelate metal ions to produce drug-metal complexes, and generate oxygen free radicals via oxidation-reduction reactions. Anthracyclines contain a quinone structure that may undergo reduction via NADPH-dependent reactions to produce a semiquinone free radical that initiates a cascade of oxygen-free radical generation. It appears that the metabolite, doxorubicinol, may be the moiety responsible for cardiotoxic effects, and the heart may be particularly susceptible to free-radical injury because of relatively low antioxidant concentrations. ... Chelation of metal ions, particularly iron, by the drug results in a doxorubicin-metal complex that catalyzes the generation of reactive oxygen free radicals, and the complex is a powerful oxidant that can initiate lipid peroxidation in the absence of oxygen free radicals. This reaction is not blocked by free-radical scavengers, and probably is the principal mechanism of anthracycline-induced cardiotoxicity.
The effect of doxorubicin on reactive oxygen metb in rat heart was investigated. It produced oxygen radicals in heart homogenate, sarcoplasmic reticulum, mitochondria, and cytosol, the major sites of cardiac damage. Superoxide prodn in heart sarcosomes and the mitochondrial fraction was incr. Apparently, free radical formation by doxorubicin, which occurs in the same myocardial compartments that are subject to drug-induced tissue injury, may damage the heart by exceeding the oxygen radical detoxifying capacity of cardiac mitochondria and sarcoplasmic reticulum.

CAS No.

111266-55-8

Molecular Formula

C33H37NO18

Molecular Weight

735.6 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C27H29NO11.C6H8O7/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI Key

INEKNBHAPBIAFK-RUELKSSGSA-N

impurities

(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Daunorubicin
Doxorubicinone

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Color/Form

Red, crystalline solid

melting_point

399 to 401 °F (Decomposes) (NTP, 1992)
229-231 °C
230.0 °C
230 °C
MELTING POINT: 205 °C WITH DECOMP;  PKA: 8.22;  ALMOST ODORLESS;  HYGROSCOPIC /HYDROCHLORIDE/
204-205°C

physical_description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Solid

Related CAS

25316-40-9 (hydrochloride)
23214-92-8 (Parent)

solubility

Soluble (NTP, 1992)
Soluble
2% sol in water;  soluble in aqueous alcohols;  moderately soluble in anhydrous methanol;  insoluble in non-polar organic solvents
In water, 2,600 mg/L at 25 °C (est)
1.18e+00 g/L

vapor_pressure

2.5X10-23 at 25 °C (est)

Origin of Product

United States

Molecular Mechanisms of Doxorubicin Action in Preclinical Models

Deoxyribonucleic Acid (DNA) Intercalation and Conformational Changes

Doxorubicin's ability to insert itself into the DNA double helix is a cornerstone of its cytotoxic activity. This process, known as intercalation, leads to significant structural and functional alterations of the DNA molecule.

The binding of This compound (B1662922) to DNA is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG). The primary driving force for the formation of the stable this compound-DNA complex is the van der Waals interactions between the planar anthracycline ring of this compound and the DNA base pairs. rsc.orgacs.orgnih.gov Conversely, several factors are thermodynamically unfavorable, including the energy required to deform the DNA structure to create an intercalation site, as well as electrostatic and polar solvation interactions. rsc.orgosti.gov

Molecular dynamics simulations have provided insights into the binding free energy of this compound with different DNA sequences. For instance, calculations using the Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) methods have estimated the binding free energy to be in the range of -5.1 to -12.74 kcal/mol, which is in reasonable agreement with experimental values of approximately -7.7 kcal/mol. rsc.orgosti.gov The binding process is also influenced by ionic strength, with a more stable complex being formed at lower ionic concentrations. rsc.orgosti.gov Kinetically, the intercalation of this compound into DNA is a rapid process, with the binding equilibrium being reached within seconds in preclinical models using DNA origami nanostructures. nih.gov

Thermodynamic ParameterContribution to this compound-DNA BindingEnergy Value (kcal/mol)
Gibbs Free Energy (ΔG)Overall Favorable-5.1 to -12.74
Van der Waals InteractionsFavorable-
DNA Deformation EnergyUnfavorable-
Electrostatic InteractionsUnfavorable-

This compound does not intercalate randomly into the DNA double helix but exhibits a degree of sequence specificity. Preclinical studies have consistently shown a preference for this compound to bind at sites rich in guanine-cytosine (GC) base pairs. nih.gov Specifically, it favors intercalation adjacent to GC sequences. nih.gov This preference is attributed to the formation of specific hydrogen bonds between the this compound molecule and the guanine base. nih.gov The daunosamine (B1196630) sugar moiety of this compound extends into the minor groove of the DNA, further stabilizing the complex. researchgate.netresearchgate.net This sequence-specific binding can lead to localized conformational changes in the DNA, including unwinding of the double helix, which in turn interferes with critical cellular processes such as DNA replication and transcription. wikipedia.org

Topoisomerase II Inhibition and DNA Cleavage Complex Stabilization

Beyond simple intercalation, this compound critically interferes with the function of topoisomerase II (TOP2), an essential enzyme for managing DNA topology during replication, transcription, and chromosome segregation.

This compound is classified as a TOP2 poison. nih.govembopress.org It acts by stabilizing the transient covalent complex formed between TOP2A and DNA, known as the cleavage complex. embopress.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. TOP2A is highly expressed in proliferating cancer cells, making it a key target for the anticancer effects of this compound. aacrjournals.org The formation of these drug-stabilized TOP2A-DNA complexes is a major contributor to the cytotoxicity of this compound in cancer cells. nih.govnih.gov However, at higher concentrations, this compound can also act as a catalytic inhibitor of TOP2A, preventing the enzyme from binding to and cleaving DNA. embopress.orgnih.gov

While TOP2A is central to the anticancer effects of this compound, the TOP2B isoform plays a critical role in the drug's toxicity in non-cancerous cells, particularly cardiomyocytes. aacrjournals.org TOP2B is the predominant isoform expressed in quiescent, terminally differentiated cells like cardiomyocytes. aacrjournals.org In preclinical models, this compound has been shown to poison TOP2B, leading to the formation of TOP2B-DNA cleavage complexes and subsequent DNA double-strand breaks in these heart cells. aacrjournals.orgresearchgate.net Studies using cardiomyocyte-specific deletion of the Top2b gene have demonstrated that the absence of TOP2B protects these cells from this compound-induced DNA damage, mitochondrial dysfunction, and the generation of reactive oxygen species. aacrjournals.orgresearchgate.net This indicates that TOP2B is a key mediator of this compound-induced cardiotoxicity. aacrjournals.orgresearchgate.netnih.gov

IsoformExpression in Preclinical ModelsRole in this compound's Action
TOP2AHigh in proliferating cancer cellsPrimary target for anticancer effects; stabilization of cleavage complex leads to tumor cell death.
TOP2BPredominant in quiescent cardiomyocytesMediator of cardiotoxicity; stabilization of cleavage complex leads to DNA damage and dysfunction in heart cells.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A significant component of this compound's molecular mechanism, particularly in the context of its cardiotoxicity, is the induction of oxidative stress through the generation of reactive oxygen species (ROS).

The chemical structure of this compound, specifically its quinone moiety, is central to its ability to produce ROS. mdpi.com This occurs through a process known as redox cycling. nih.gov In this cycle, the quinone group of this compound is reduced by one electron by enzymes such as NADPH cytochrome P450 reductase to form a semiquinone radical. mdpi.comnih.govresearchgate.net This unstable radical then transfers the electron to molecular oxygen (O₂), generating a superoxide (B77818) anion radical (O₂⁻) and regenerating the parent this compound molecule. mdpi.comnih.govresearchgate.net This cycle can repeat, leading to a continuous production of superoxide.

Mitochondria are a primary site of this compound-induced ROS generation. nih.govmdpi.com The mitochondrial electron transport chain can participate in the one-electron reduction of this compound, leading to superoxide production. nih.gov The generated superoxide can be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can cause widespread damage to cellular components, including lipids, proteins, and DNA. researchgate.netnih.gov This overproduction of ROS overwhelms the antioxidant defense mechanisms of the cell, leading to a state of oxidative stress. mdpi.com Preclinical studies in murine models have shown that this compound treatment leads to a significant increase in markers of oxidative stress in cardiac tissue. researchgate.net

MarkerEffect of this compound in Preclinical ModelsCellular Consequence
Superoxide Anion (O₂⁻)Increased production via redox cyclingPrecursor to other ROS
Hydrogen Peroxide (H₂O₂)Increased levelsCan generate hydroxyl radicals
Malondialdehyde (MDA)Increased levels in cardiac tissueIndicator of lipid peroxidation
Superoxide Dismutase (SOD)Altered activityImpaired antioxidant defense

Mechanisms of Redox Cycling and Semiquinone Radical Formation

The chemical structure of this compound, specifically its tetracyclic ring with adjacent quinone-hydroquinone groups, is central to its redox activity. researchgate.net This structure allows this compound to accept an electron in a one-electron reduction reaction, transforming it into a semiquinone radical. researchgate.netnih.govmdpi.comresearchgate.net This unstable intermediate readily donates the electron to molecular oxygen (O₂), creating a superoxide anion radical (O₂•−) and regenerating the parent this compound molecule. researchgate.netnih.govmdpi.comnih.gov This cyclical process, known as redox cycling, establishes a persistent production of superoxide radicals. nih.govmdpi.com

The superoxide anion can then undergo further reactions to generate other potent ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), as well as reactive nitrogen species (RNS) like peroxynitrite. researchgate.netnih.govnih.gov The continuous generation of these reactive species within the cell leads to significant oxidative stress, causing damage to lipids, proteins, and DNA. researchgate.netresearchgate.net

Contribution of Cellular Oxidoreductases to ROS Production

The initiation of this compound's redox cycle is not spontaneous; it is catalyzed by various cellular oxidoreductases that transfer an electron to the this compound molecule. researchgate.net Key enzymes implicated in this process are found within the mitochondria, the primary site of ROS production.

Mitochondrial Complex I (NADH dehydrogenase) of the electron transport chain (ETC) has been identified as a major site for the one-electron reduction of this compound. researchgate.netnih.gov this compound can act as an electron acceptor for NADH dehydrogenase, leading to the formation of the semiquinone radical. nih.gov Other enzymes, such as NADPH–cytochrome P-450 reductase and nitric oxide synthases (NOS), also contribute to this process. mdpi.commdpi.com For instance, this compound can bind to the reductase domain of endothelial nitric oxide synthase (eNOS), increasing superoxide production while reducing nitric oxide (NO) formation. nih.govmdpi.com Additionally, this compound has been shown to promote the expression of NADPH oxidase 2 (NOX2) and the activity of NOX4, further contributing to ROS generation. mdpi.com

Key Cellular Oxidoreductases in this compound-Mediated ROS Production
Enzyme/ComplexLocationRole in this compound Redox CyclingReference
Mitochondrial Complex I (NADH Dehydrogenase)Inner Mitochondrial MembraneMajor site of one-electron reduction of this compound to its semiquinone radical. researchgate.netnih.gov
NADPH–Cytochrome P-450 ReductaseEndoplasmic ReticulumCatalyzes the reduction of this compound, contributing to semiquinone formation. mdpi.com
Endothelial Nitric Oxide Synthase (eNOS)Cell Membrane/CytosolBinds to this compound, leading to increased superoxide production and decreased nitric oxide formation. nih.govmdpi.com
NADPH Oxidase 2 (NOX2)Cell MembraneExpression is promoted by this compound, leading to increased ROS production. mdpi.com
NADPH Oxidase 4 (NOX4)Mitochondria/Endoplasmic ReticulumInteraction with mitochondria is induced by this compound, leading to further ROS generation. mdpi.com

Impact on Endogenous Antioxidant Defense Systems

The massive production of ROS induced by this compound can overwhelm the cell's endogenous antioxidant defense systems. Tissues with inherently low levels of these protective enzymes, such as the heart, are particularly vulnerable to this compound-induced oxidative damage. mdpi.com

Studies in preclinical models have shown that this compound treatment can lead to a decrease in the activity and expression of key antioxidant enzymes. These include:

Superoxide Dismutase (SOD) : This enzyme is responsible for converting superoxide radicals into hydrogen peroxide and molecular oxygen. mdpi.com

Catalase (CAT) : Catalase breaks down hydrogen peroxide into water and oxygen. mdpi.com

Glutathione S-Transferase (GST) : This enzyme is involved in the detoxification of harmful compounds by conjugating them with glutathione. nih.gov

In lymphoma-bearing mice, the activities of CAT, SOD, and GST were found to decrease progressively with tumor growth. nih.gov While some research indicates that very low doses of this compound might paradoxically enhance the activities of these enzymes, clinically relevant and higher doses are generally associated with the depletion of these antioxidant defenses, thereby exacerbating oxidative stress. nih.govresearchgate.net This imbalance between ROS production and antioxidant capacity is a critical factor in the cellular damage caused by this compound. mdpi.com

Modulation of Gene Expression and Epigenetic Mechanisms

Beyond inducing oxidative stress, this compound exerts profound effects on nuclear processes by altering gene expression and epigenetic landscapes. These modifications contribute significantly to its therapeutic efficacy and its associated toxicities.

Transcriptional and Translational Regulatory Perturbations

This compound treatment leads to significant alterations in the transcriptional landscape of cells. In preclinical mouse models, this compound has been shown to rapidly alter the expression of genes encoding proteins of the mitochondrial electron transport chain. plos.org This transcriptional response is followed by changes at the translational level, indicating a multi-layered regulatory impact. plos.org

The drug can also influence the expression of key transcription factors and signaling molecules. For example, in some cancer cell lines, this compound has been observed to cause preferential cytoplasmic localization, leading to an inefficient activation of the DNA damage response pathway and p53, while relying more on ROS accumulation for its cytotoxic effects. ashpublications.org Furthermore, this compound can affect the unfolded protein response (UPR), a cellular stress response pathway. In both cardiac and diaphragm muscle, this compound activates UPR signaling at the level of eukaryotic translation initiation factor 2α (eIF2α), though downstream signaling diverges in a tissue-specific manner. nih.gov These perturbations in gene and protein expression disrupt cellular homeostasis and can trigger apoptotic pathways.

Histone Eviction and Nucleosome Destabilization

A novel mechanism of action for this compound involves the direct modulation of chromatin structure. nih.gov Studies have revealed that this compound and other anthracyclines can induce the eviction of histones from open and transcriptionally active regions of chromatin. nih.govnih.govscilit.com This effect is distinct from its role as a topoisomerase II inhibitor and occurs irrespective of the induction of DNA double-strand breaks. scilit.comresearchgate.net

The proposed mechanism suggests that when this compound intercalates into DNA, its amino sugar group creates spatial competition with histone residues, particularly H4-arginine, that are crucial for stabilizing the nucleosome structure. nih.govresearchgate.net This competition destabilizes the DNA-histone interaction, leading to the release or "eviction" of histones. nih.gov This destabilization of nucleosomes has several significant consequences:

It alters the epigenome and, consequently, the transcriptome. nih.gov

It can impair the DNA damage response (DDR) by evicting key components like the histone variant H2AX. nih.govscilit.com

It can drive apoptosis in cancer cells. nih.govnih.gov

This ability to remodel chromatin represents a fundamental aspect of this compound's action, impacting DNA repair, gene regulation, and cell fate. nih.govscilit.com

Alterations in MicroRNA (miRNA) Expression Profiles

This compound significantly perturbs the expression of microRNAs (miRNAs), a class of small non-coding RNAs that regulate gene expression at the post-transcriptional level. nih.govnih.gov Changes in miRNA profiles have been observed in various preclinical models, including breast cancer cell lines and cardiomyocytes, following this compound exposure. nih.govnih.gov

In a study involving breast cancer cell lines, this compound treatment modified the expression of 13 miRNAs common to all tested lines, with many more changes specific to the cancer subtype. nih.gov Similarly, in cardiomyocytes, this compound treatment significantly altered the expression of 76 miRNAs. nih.gov These differentially expressed miRNAs are involved in numerous biological processes, including the regulation of apoptosis, cell metabolism, and pathways related to chemotherapy resistance. nih.govnih.gov

Examples of this compound-Modulated miRNAs and Their Roles
miRNAEffect of this compoundCell/Tissue TypeAssociated Function/PathwayReference
miR-548c-3pAltered ExpressionMCF-7 Breast Cancer CellsImplicated in cell viability and potential resistance to this compound. nih.gov
miR-21Decreased ExpressionMCF-7 Breast Cancer CellsDown-regulation is associated with increased apoptosis. scirp.org
miR-34aIncreased ExpressionRat CardiomyocytesImpacts cell fate and apoptosis, partly by regulating Bcl-2 and SIRT1. frontiersin.org
miR-22Increased ExpressionMurine CardiomyocytesPromotes apoptosis over senescence under high-stress conditions. frontiersin.org
Let-7 familyAltered ExpressionCardiomyocytesInvolved in the cellular response to this compound-induced stress. nih.gov

The dysregulation of these specific miRNAs, such as miR-21, miR-22, and miR-34a, can directly influence cell survival and death pathways by modulating the expression of their target genes, including key apoptosis regulators like p53, Bcl-2, and SIRT1. scirp.orgfrontiersin.org Therefore, the alteration of miRNA expression profiles is a critical component of the molecular mechanisms underlying this compound's action.

Induction of Programmed Cellular Demise Pathways

This compound, a potent anthracycline antibiotic, exerts its therapeutic effects in preclinical models primarily through the induction of various forms of programmed cell death in cancer cells. Its mechanisms are multifaceted, engaging a range of signaling pathways that culminate in cellular demise. These pathways include apoptosis, autophagy, ferroptosis, and cellular senescence, each with distinct molecular triggers and execution processes initiated by this compound-induced cellular stress.

Apoptosis Signaling Cascades (Caspase-dependent and Independent)

Apoptosis, or programmed cell death, is a critical mechanism by which this compound eliminates malignant cells. The drug activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge on the activation of a cascade of cysteine proteases known as caspases.

The intrinsic pathway is predominantly initiated by cellular stress and DNA damage caused by this compound's intercalation into DNA and inhibition of topoisomerase II. mdpi.com This genotoxic stress leads to the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic genes. mdpi.comnih.gov The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, a process that can also be modulated by this compound. mdpi.comfrontiersin.org

A pivotal event in the intrinsic apoptotic pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govmdpi.com This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This compound treatment disrupts the delicate balance between these opposing factions.

In preclinical models, this compound has been shown to increase the expression of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-xL. nih.gov This shift in the Bax/Bcl-xL ratio promotes the oligomerization of Bax and Bak at the outer mitochondrial membrane, forming pores that lead to MOMP. nih.govnih.gov

The permeabilization of the mitochondrial membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. mdpi.comnih.govresearchgate.net Once in the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome. researchgate.net This complex then recruits and activates the initiator caspase-9, which subsequently activates executioner caspases like caspase-3 and -7, leading to the systematic dismantling of the cell. nih.govresearchgate.net

This compound also induces apoptosis through the extrinsic pathway by enhancing the expression of death receptors on the cell surface. mdpi.com Studies have demonstrated that this compound treatment upregulates death receptors such as Fas, TRAIL-R1 (DR4), and TRAIL-R2 (DR5). iiarjournals.orgresearchgate.net

The engagement of these receptors by their cognate ligands (e.g., FasL, TNFα) leads to the recruitment of adaptor proteins, such as the Fas-associated death domain (FADD). frontiersin.orgiiarjournals.org This, in turn, facilitates the recruitment and dimerization of pro-caspase-8, leading to its auto-activation. researchgate.net Activated caspase-8 can then directly cleave and activate executioner caspases or amplify the apoptotic signal by cleaving the BH3-only protein Bid into its truncated form, tBid. iiarjournals.org The tBid protein then translocates to the mitochondria to engage the intrinsic pathway, creating a crosstalk between the two apoptotic routes. researchgate.net

Autophagy Regulation and Dysregulation

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. Its role in this compound's mechanism of action is complex and can be context-dependent, acting as either a pro-survival or a pro-death mechanism. researchgate.net this compound has been shown to both induce and dysregulate autophagy in preclinical cancer models. nih.gov

The induction of autophagy by this compound is often mediated by the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy. researchgate.net This signaling cascade leads to the activation of the ULK1 complex and the subsequent formation of the Beclin-1-Vps34-Vps15 complex, which is essential for the nucleation of the autophagosome. researchgate.net

However, prolonged exposure to this compound can lead to autophagic dysregulation. nih.gov Research indicates that this compound can impair lysosomal function and biogenesis by suppressing the expression of Transcription Factor EB (TFEB), a master regulator of these processes. nih.govnih.gov This impairment blocks the final step of autophagy—the fusion of autophagosomes with lysosomes to form autolysosomes—leading to an accumulation of non-functional autophagosomes and contributing to cellular stress and death. nih.gov

Ferroptosis and Iron-Dependent Cell Death Mechanisms

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govresearchgate.net It is morphologically and biochemically different from apoptosis. This compound has been identified as a potent inducer of ferroptosis in various preclinical models. researchgate.netjci.org

The mechanism involves the disruption of iron homeostasis. This compound treatment can lead to an overload of intracellular iron, partly by upregulating the transferrin receptor (TfR) and inactivating ferritin, the iron storage protein. researchgate.net This excess free iron can then participate in the Fenton reaction, generating highly reactive hydroxyl radicals and contributing to oxidative stress. researchgate.net

A key event in this compound-induced ferroptosis is the inhibition of glutathione peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides. mdpi.comnih.gov By inhibiting GPX4, this compound promotes the accumulation of lipid reactive oxygen species (ROS) and subsequent peroxidation of polyunsaturated fatty acids within cellular membranes, a hallmark of ferroptosis that ultimately leads to cell death. nih.govresearchgate.net

Key EventMolecular Mediator(s)Consequence
Iron OverloadUpregulation of Transferrin Receptor (TfR), Inactivation of FerritinIncreased intracellular free iron researchgate.net
ROS GenerationFenton ReactionProduction of hydroxyl radicals researchgate.net
Antioxidant DepletionInhibition of Glutathione Peroxidase 4 (GPX4)Accumulation of lipid peroxides mdpi.comnih.gov
Membrane DamageLipid PeroxidationLoss of membrane integrity and cell death jci.org

Cellular Senescence Induction and Related Pathways

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage induced by chemotherapeutic agents like this compound. nih.govresearchgate.net This process, known as therapy-induced senescence (TIS), serves as an initial tumor-suppressive mechanism. researchgate.net

This compound induces senescence in preclinical models through the DNA damage response pathway. nih.govbiorxiv.org This often involves the activation of proteins like Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) in response to double-strand breaks. nih.gov Notably, this compound can induce senescence even in cancer cells that lack functional p53 and p16, two key tumor suppressor proteins that are canonical mediators of senescence. nih.gov

Senescent cells exhibit distinct morphological and biochemical features, including increased cell size and expression of senescence-associated β-galactosidase (SA-β-gal). biorxiv.orgresearchgate.net They also develop a senescence-associated secretory phenotype (SASP), characterized by the secretion of a variety of pro-inflammatory cytokines, chemokines, and growth factors, such as Interleukin-6 (IL-6). biorxiv.orgresearchgate.net The expression of cell cycle inhibitors like Cdkn1a (p21) is also commonly upregulated. biorxiv.org

Senescence MarkerObservation in this compound-Treated ModelsReference
SA-β-galactosidaseIncreased expression/activity biorxiv.orgresearchgate.net
Cell SizeIncreased biorxiv.org
Cdkn1a (p21)Upregulated mRNA expression biorxiv.orgresearchgate.net
IL-6Increased mRNA expression (part of SASP) biorxiv.org
p53Upregulated expression researchgate.net

Mitochondrial Dysfunction and Bioenergetic Perturbations

This compound's cytotoxicity is profoundly linked to its detrimental effects on mitochondria, the primary cellular organelles for energy production and redox homeostasis. In preclinical models, this compound instigates a cascade of events leading to severe mitochondrial dysfunction and disruption of cellular bioenergetics. This is characterized by impaired respiratory function, compromised mitochondrial DNA, and dysregulated mitochondrial quality control mechanisms.

Effects on Mitochondrial Respiration and Electron Transport Chain Complexes

This compound directly targets the mitochondrial electron transport chain (ETC), the series of protein complexes responsible for oxidative phosphorylation and ATP synthesis. A primary mechanism involves the inhibition of specific ETC complexes, leading to a significant reduction in mitochondrial respiration.

Preclinical studies have consistently demonstrated that this compound inhibits the activity of Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) of the ETC. nih.govnih.gov The inhibition of Complex I is particularly severe and occurs through the redox cycling of this compound's quinone moiety. nih.govresearchgate.net This process involves the transfer of an electron from NADH dehydrogenase to this compound, forming a semiquinone radical. This radical then reacts with molecular oxygen, regenerating the parent this compound molecule and producing superoxide radicals. nih.govresearchgate.net This futile cycle not only inhibits electron flow but also serves as a major source of reactive oxygen species (ROS).

The binding of this compound to cardiolipin, a phospholipid unique to the inner mitochondrial membrane, further exacerbates ETC dysfunction. nih.govnih.gov Cardiolipin is essential for the optimal functioning of several ETC complexes, including Complex I, III, and IV. nih.gov By binding to cardiolipin, this compound disrupts the structural integrity of these complexes and impairs their enzymatic activity. nih.govnih.gov

The consequences of ETC inhibition are twofold: a decrease in ATP production, leading to an energy deficit in highly metabolic tissues like the heart, and an overproduction of ROS. nih.govahajournals.org This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress and damage to various cellular components. nih.gov

ETC Complex/Component Effect of this compound Mechanism of Action Consequence
Complex I (NADH Dehydrogenase) InhibitionRedox cycling of this compound to a semiquinone radical at the expense of NADH. nih.govresearchgate.netDecreased electron flow, reduced ATP synthesis, increased superoxide production. nih.govnih.gov
Complex II (Succinate Dehydrogenase) InhibitionDirect interaction and oxidative damage. nih.govImpaired electron entry from succinate, contributing to reduced respiration. nih.gov
Complexes III and IV InhibitionDisruption of complex assembly and function due to this compound-cardiolipin binding. researchgate.netijbs.comImpaired electron transfer to cytochrome c and oxygen, further reducing ATP synthesis. nih.gov
Cardiolipin Irreversible BindingHigh affinity of the cationic this compound for the anionic cardiolipin in the inner mitochondrial membrane. nih.govnih.govDestabilization of ETC supercomplexes, inhibition of enzyme activities (e.g., cytochrome c oxidase). nih.govnih.gov

Mitochondrial DNA Integrity and Damage Responses

Mitochondrial DNA (mtDNA) is a critical target of this compound-induced toxicity. Due to its proximity to the ETC, a major site of ROS production, and its limited repair mechanisms compared to nuclear DNA, mtDNA is particularly vulnerable to oxidative damage. researchgate.net

This compound inflicts damage on mtDNA through multiple mechanisms. The drug can intercalate directly into the mtDNA molecule, distorting its structure and interfering with replication and transcription processes. nih.govnih.gov This intercalation can lead to the aggregation of mtDNA into structures known as nucleoids. nih.govresearchgate.net

Furthermore, the ROS generated by this compound's redox cycling and ETC inhibition cause significant oxidative lesions in mtDNA. nih.gov These lesions can block the progression of mitochondrial transcription and replication machinery, leading to a decline in the synthesis of essential mitochondrial proteins encoded by mtDNA. nih.gov Studies have also shown that this compound can induce mtDNA deletions and contribute to mtDNA depletion over time. nih.govbohrium.com

Another key mechanism involves this compound's interaction with topoisomerase IIβ (Top2β), an enzyme present in mitochondria that is crucial for managing DNA topology. This compound traps Top2β on mtDNA, leading to the formation of DNA double-strand breaks. nih.gov

The cellular response to this compound-induced mtDNA damage involves several pathways. The tumor suppressor protein p53 can be activated in response to this damage, translocating to the mitochondria where it can either promote repair or, if the damage is too severe, trigger apoptosis. nih.govnih.gov Additionally, mitochondrial topoisomerase I (Top1mt) has been identified as a protective enzyme, helping to maintain mtDNA integrity in the face of this compound-induced stress. nih.gov

Mechanism of mtDNA Damage Description Consequence
Intercalation This compound inserts itself between the base pairs of the mtDNA double helix. nih.govnih.govDistortion of mtDNA structure, inhibition of replication and transcription, aggregation of nucleoids. nih.govresearchgate.net
Oxidative Damage ROS generated by this compound's redox cycling attack mtDNA bases and the sugar-phosphate backbone. nih.govFormation of oxidative lesions (e.g., 8-oxoguanine), single- and double-strand breaks, leading to impaired mtDNA function. nih.govcolby.edu
Topoisomerase IIβ Inhibition This compound stabilizes the complex between Top2β and mtDNA, preventing the re-ligation of DNA strands. nih.govFormation of persistent double-strand breaks in mtDNA. nih.gov
Nucleoid Remodeling This compound treatment leads to the aggregation and altered distribution of mtDNA nucleoids. nih.govresearchgate.netReduced number of individual nucleoids and potential impairment of mtDNA maintenance and segregation. researchgate.net

Mitophagy Pathways and Dysregulation

Mitophagy is a specialized form of autophagy responsible for the selective removal of damaged or dysfunctional mitochondria, a critical process for maintaining mitochondrial quality control. This compound has been shown to significantly dysregulate this pathway, although the reported effects in preclinical models are complex and appear to be context-dependent.

Some studies indicate that this compound inhibits mitophagy. This inhibition can lead to the accumulation of damaged mitochondria, which continue to produce ROS and release pro-apoptotic factors, thereby exacerbating cellular injury. ahajournals.org One proposed mechanism for this inhibition involves the tumor suppressor protein p53. Following DNA damage, p53 can accumulate in the cytosol and bind to Parkin, an E3 ubiquitin ligase crucial for initiating mitophagy, preventing its translocation to damaged mitochondria. ahajournals.orgresearchgate.net Another mechanism involves the this compound-induced downregulation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, which impairs the clearance phase of the autophagic process. ahajournals.org

Conversely, other preclinical studies report that this compound can induce or accelerate mitophagy. nih.gov In this scenario, excessive mitochondrial fragmentation, driven by the fission protein Drp1, precedes an overwhelming activation of the mitophagy machinery. nih.gov This unchecked degradation of the mitochondrial network can deplete the cell of functional mitochondria, leading to a severe energy crisis and ultimately cell death. nih.gov This process often involves the canonical PINK1/Parkin pathway, where the stabilization of PINK1 on the outer membrane of depolarized mitochondria recruits Parkin to ubiquitinate mitochondrial proteins, flagging them for degradation. mdpi.com Parkin-independent pathways, involving receptors like Bnip3, have also been implicated in this compound-induced mitophagy. ahajournals.orgresearchgate.net

The conflicting findings on whether this compound inhibits or excessively activates mitophagy may be attributable to differences in experimental systems, this compound concentrations, and the duration of exposure. researchgate.net Regardless of the direction of the dysregulation, the outcome is a failure of mitochondrial quality control, which is a key contributor to this compound's toxicity.

Mitophagy Pathway/Component Effect of this compound Observed Outcome in Preclinical Models
PINK1/Parkin Pathway Dysregulation (Inhibition or Over-activation)Some studies show inhibition via p53-mediated sequestration of Parkin. ahajournals.orgresearchgate.net Others report activation and translocation of PINK1/Parkin to mitochondria. mdpi.com
Mitophagy Flux Impaired or OverwhelmedThis compound can inhibit autophagic flux by impairing lysosomal function. nih.govahajournals.org In other contexts, it accelerates mitophagy flux, leading to excessive mitochondrial clearance. nih.gov
Mitophagy Receptors (e.g., Bnip3) UpregulationThis compound can increase the expression of Bnip3, promoting Parkin-independent mitophagy. ahajournals.orgresearchgate.net
Mitochondrial Fission (Drp1) ActivationIncreased Drp1-mediated mitochondrial fission is often a prerequisite for this compound-induced mitophagy. nih.gov
Transcription Factor EB (TFEB) DownregulationDecreased TFEB expression impairs lysosomal biogenesis and function, blocking the final stages of autophagy/mitophagy. ahajournals.org

Interactions with Cellular Macromolecules Beyond DNA

While DNA is a well-established target of this compound, its interaction with other cellular macromolecules, particularly proteins and lipids, plays a significant role in its molecular mechanisms of action. These interactions contribute to a wide range of cellular perturbations, from altered protein function to membrane damage.

Protein Interaction Profiles (Proteomic Analysis)

Proteomic analyses of preclinical models treated with this compound have revealed widespread alterations in the cellular proteome, indicating a broad range of protein interactions and downstream effects. These studies utilize techniques such as two-dimensional difference gel electrophoresis (2D-DIGE) and mass spectrometry to identify and quantify changes in protein expression, post-translational modifications, and redox status.

In cardiomyocytes, this compound treatment leads to significant changes in the expression levels of proteins involved in key cellular processes. A notable finding is the altered expression of numerous mitochondrial proteins, underscoring the organelle as a primary target. colby.edu Proteins involved in energy metabolism, such as pyruvate dehydrogenase and acyl-CoA dehydrogenase, are frequently dysregulated, consistent with the observed bioenergetic perturbations. colby.edu

Furthermore, proteomic studies have identified changes in structural proteins, including those of the sarcomere like desmin, which can contribute to the decline in cardiac contractility. colby.edu Chaperone proteins and those involved in the cellular stress response, such as α-crystallin B chain and prohibitin, also show altered expression, reflecting the cell's attempt to cope with this compound-induced damage. colby.edu Redox-proteomic approaches have specifically highlighted changes in the thiol reactivity of proteins, indicating that this compound-induced oxidative stress leads to the dysregulation of protein folding and cytoskeletal regulation. nih.gov

More advanced chemoproteomic techniques, using photoaffinity labeling, have begun to identify direct and indirect protein binders of this compound. One such study identified adenosylhomocysteinase (AHCY) as a potential off-target protein, linking this compound to disruptions in cellular methylation pathways. bohrium.comresearchgate.net

Protein Category/Pathway Specific Proteins with Altered Expression/Activity Functional Implication
Energy Metabolism Pyruvate dehydrogenase, Acyl-CoA dehydrogenase, Voltage-dependent anion-selective channel protein 2. nih.govcolby.eduImpaired mitochondrial energy production, disruption of metabolic pathways.
Sarcomere/Cytoskeleton Desmin, Troponin, Keratins 8, 18, 19. nih.govijbs.comMyofibrillar disorganization, impaired cardiac contractility.
Chaperones/Stress Response α-crystallin B chain, Prohibitin, Heat shock protein 27 (HSP27). researchgate.netcolby.eduCellular stress, dysregulation of protein folding and quality control.
Apoptosis Cathepsin B. researchgate.netActivation of cell death pathways.
Redox Regulation Proteins involved in protein folding and translational regulation. nih.govAltered thiol status, oxidative damage to proteins.
Metabolic Pathways (Off-Target) Adenosylhomocysteinase (AHCY). bohrium.comresearchgate.netDisruption of methylation and related metabolic processes.

Membrane Interaction Dynamics (Lipid Peroxidation)

This compound's interaction with cellular membranes, particularly the inner mitochondrial membrane, is a critical event in its toxicity profile. This interaction is driven by the drug's high affinity for cardiolipin, an anionic phospholipid almost exclusively found in the inner mitochondrial membrane. nih.gov The cationic daunosamine sugar moiety of this compound binds tightly and irreversibly to the negatively charged phosphate groups of cardiolipin. mdpi.comnih.gov

This binding has several detrimental consequences. It displaces cytochrome c from its anchoring site on the inner membrane, disrupting electron transport. ahajournals.org The formation of the this compound-cardiolipin complex also inhibits the activity of membrane-bound enzymes, such as cytochrome c oxidase, and alters the physical properties of the membrane, including its fluidity. ahajournals.orgnih.gov Some studies suggest this compound increases the fluidity of certain membrane models, which could impact the function of embedded proteins. researchgate.net

A major consequence of this compound's interaction with membranes and its ability to redox cycle is the induction of lipid peroxidation. mdpi.com this compound can form complexes with iron, and this this compound-iron complex is a potent catalyst for the generation of ROS via the Fenton and Haber-Weiss reactions. ijbs.com These ROS, particularly the hydroxyl radical, readily attack the polyunsaturated fatty acid chains of membrane phospholipids, initiating a chain reaction of lipid peroxidation. nih.gov

Lipid peroxidation damages the structural integrity of cellular and organellar membranes, leading to increased permeability, loss of electrochemical gradients, and inactivation of membrane-bound proteins. nih.gov The byproducts of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are themselves reactive and can cause further damage to proteins and DNA. bohrium.com This process is considered a key mechanism in this compound-induced ferroptosis, a form of iron-dependent regulated cell death. ijbs.commdpi.com

Membrane Component/Process Nature of Interaction with this compound Biophysical/Biochemical Consequence
Cardiolipin High-affinity electrostatic binding. nih.govDisruption of ETC enzyme function, displacement of cytochrome c, altered membrane structure. ahajournals.orgnih.gov
Phospholipids (General) Intercalation and interaction with headgroups. researchgate.netAlteration of membrane fluidity and composition (e.g., PS/PE ratio), potential disruption of protein import. researchgate.netnih.gov
Lipid Peroxidation Catalysis by this compound-iron complexes and ROS generation. ijbs.commdpi.comDamage to polyunsaturated fatty acids, loss of membrane integrity, generation of reactive aldehydes (MDA, 4-HNE). nih.govbohrium.com
Membrane Fluidity This compound can increase or decrease fluidity depending on the membrane composition (e.g., cholesterol content). nih.govresearchgate.netChanges in membrane transport properties and function of membrane-associated proteins. nih.gov
Ferroptosis Induction via iron-dependent lipid peroxidation. ijbs.comRegulated cell death characterized by extensive lipid peroxidation. mdpi.com

Molecular and Cellular Mechanisms of Acquired Doxorubicin Resistance

Enhanced Drug Efflux Mechanisms

One of the most well-documented mechanisms of doxorubicin (B1662922) resistance is the increased efflux of the drug from the cancer cell, which lowers its intracellular concentration and prevents it from reaching its nuclear target. nih.govresearchgate.net This process is primarily mediated by a superfamily of transmembrane proteins known as ATP-binding cassette (ABC) transporters. spandidos-publications.com

The overexpression of specific ABC transporters is a hallmark of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad spectrum of structurally unrelated drugs. frontiersin.org These transporters function as ATP-dependent pumps that actively extrude xenobiotics, including this compound, from the cell's interior. youtube.com

ABCB1/P-glycoprotein (P-gp): As one of the most extensively studied ABC transporters, P-glycoprotein (P-gp), encoded by the ABCB1 gene, plays a major role in this compound resistance. nih.gov Its overexpression has been observed in numerous this compound-resistant cancer cell lines. nih.gov P-gp effectively reduces the intracellular accumulation of this compound, thereby diminishing its cytotoxic effects. nih.govjst.go.jp In some breast cancer cell models, ABCB1 is the dominant transporter overexpressed after selection with high doses of this compound. aacrjournals.org

ABCG2/Breast Cancer Resistance Protein (BCRP): ABCG2, also known as BCRP, is another critical transporter implicated in this compound resistance. mdpi.com Overexpression of ABCG2 has been found to confer resistance to this compound in breast, ovarian, and colon cancer cell lines. nih.gov Studies have shown that single-step, low-dose selection with this compound can lead to the overexpression of wild-type ABCG2, suggesting it may be an early molecular marker in the development of MDR. nih.gov

ABCC1/Multidrug Resistance-Associated Protein 1 (MRP1): The ABCC1 transporter, or MRP1, also contributes to the efflux of this compound and other chemotherapeutic agents. nih.gov Like P-gp and BCRP, elevated expression of MRP1 has been observed in various drug-resistant cancer cells. mdpi.com The co-expression of multiple transporters, such as ABCB1, ABCC1, and ABCG2, can occur within the same cancer cells, contributing to a robust multidrug-resistant phenotype. frontiersin.org

TransporterGene NameCommon NameRole in this compound Resistance
ABCB1MDR1P-glycoprotein (P-gp)A primary efflux pump for this compound, significantly reducing intracellular drug levels. nih.gov
ABCG2-Breast Cancer Resistance Protein (BCRP)Confers resistance by actively transporting this compound out of cancer cells. nih.gov
ABCC1-Multidrug Resistance-Associated Protein 1 (MRP1)Contributes to multidrug resistance by effluxing this compound and its metabolites. nih.gov

The overexpression of ABC transporters is not a random event but is controlled by complex regulatory networks involving various signaling pathways and transcription factors. These pathways can be activated in response to the cellular stress induced by chemotherapy, leading to increased transcription of ABC transporter genes. consensus.app

Several key signaling pathways have been implicated in the upregulation of ABC transporters. The PI3K/Akt pathway, for instance, is known to regulate the activity of ABCG2 in some cancer stem-like cells. mdpi.com Similarly, transcription factors such as p53, MYCN, and those involved in the epithelial-to-mesenchymal transition (EMT) can directly bind to the promoter regions of ABC transporter genes to modulate their expression. mdpi.comconsensus.app For example, the tumor suppressor p53 can regulate the ABCB1 gene. mdpi.com Furthermore, epigenetic modifications, such as changes in DNA methylation and histone acetylation at the promoter of an ABC transporter gene, can lead to its overexpression in this compound-resistant cells. researchgate.net Non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), also play a critical role by regulating ABC transporter gene expression at both transcriptional and post-transcriptional levels. consensus.app

Augmented DNA Damage Repair Pathways

The primary mechanism of this compound's cytotoxicity involves the inhibition of topoisomerase II, leading to the formation of protein-linked DNA double-strand breaks (DSBs) and subsequent apoptosis. nih.govnih.gov Consequently, an enhanced capacity to repair this DNA damage is a crucial survival strategy for cancer cells, directly contributing to acquired this compound resistance. researchgate.net Mammalian cells utilize two main pathways to repair DSBs: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). iu.edumdpi.com

Resistant cancer cells often exhibit increased efficiency in one or both DSB repair pathways, allowing them to effectively counteract the DNA damage induced by this compound.

Non-Homologous End Joining (NHEJ): NHEJ is a major pathway for repairing DSBs that can operate throughout the cell cycle. mdpi.com It directly ligates the broken DNA ends without the need for a homologous template, although it is sometimes considered error-prone. mdpi.comfrontiersin.org Key proteins in the classical NHEJ pathway include the Ku70/80 heterodimer and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). frontiersin.org Upregulation of NHEJ components has been observed in resistant cancer cells. nih.gov Inhibition of this pathway has been shown to increase the cytotoxicity of this compound, highlighting its role in mediating resistance. nih.gov

Homologous Recombination (HR): HR is a high-fidelity repair pathway that uses a sister chromatid as a template to accurately repair DSBs, restricting its activity primarily to the S and G2 phases of the cell cycle. mdpi.com A key protein in this process is RAD51, which facilitates the search for homology and strand invasion. frontiersin.org this compound treatment can induce an increase in RAD51 expression and the formation of RAD51 foci at sites of DNA damage, indicating activation of the HR pathway. nih.gov The inhibition of RAD51 has been shown to potentiate the cytotoxic effects of this compound, suggesting that HR is a critical mechanism for repairing this compound-induced damage and contributing to resistance. nih.govnih.gov

PathwayDescriptionKey ProteinsRelevance to this compound Resistance
Non-Homologous End Joining (NHEJ)Directly ligates broken DNA ends; active throughout the cell cycle. mdpi.comKu70/80, DNA-PKcs, Ligase IVEnhanced activity promotes survival by repairing this compound-induced DSBs. nih.govnih.gov
Homologous Recombination (HR)High-fidelity repair using a sister chromatid as a template; active in S/G2 phases. mdpi.comATM, BRCA1, BRCA2, RAD51Upregulation allows for efficient, error-free repair of DSBs, contributing to resistance. nih.govnih.gov

DNA polymerases are responsible for synthesizing DNA during replication and repair. The fidelity of a DNA polymerase refers to its accuracy in inserting the correct nucleotide. neb.com While high-fidelity polymerases ensure genomic integrity, some specialized, low-fidelity polymerases are involved in processes like translesion synthesis to bypass DNA damage. frontiersin.org There is evidence to suggest that this compound-resistant cells may harbor DNA polymerases with significantly low fidelity. spandidos-publications.com This reduced fidelity could lead to an increased mutation rate. While potentially detrimental, this hypermutability might also provide a selective advantage by accelerating the generation of mutations in genes that can confer resistance to chemotherapy. spandidos-publications.com

Alterations in Drug Target Characteristics

This compound exerts its primary cytotoxic effect by targeting the alpha isoform of topoisomerase II (TOP2A). nih.gov This enzyme is crucial for managing DNA topology during replication and transcription. This compound intercalates into DNA and traps TOP2A in a "cleavable complex," where the DNA is cut but not resealed, leading to permanent DSBs. nih.govnih.gov Alterations in TOP2A can therefore directly confer resistance by preventing the drug from effectively poisoning the enzyme.

Mechanisms of target alteration include:

Reduced Expression of Topoisomerase IIα: A common mechanism of resistance to topoisomerase II poisons is the downregulation of TOP2A gene expression. nih.gov With lower levels of the target enzyme, the drug is less capable of generating a sufficient number of DNA breaks to trigger cell death. nih.govremedypublications.com

Mutations in the Topoisomerase IIα Gene: Point mutations within the TOP2A gene can alter the structure of the enzyme. nih.gov These mutations can decrease the binding affinity of this compound or otherwise interfere with the drug's ability to stabilize the cleavable complex, rendering the enzyme resistant to the drug's effects. frontiersin.org For example, specific single-point mutations in yeast topoisomerase II have been identified that confer resistance to this compound. nih.gov

Changes in Isoform Expression: Mammalian cells express two isoforms of topoisomerase II, α and β. TOP2A is more closely associated with cell proliferation and is the primary target of this compound. frontiersin.org A shift in the expression ratio, such as an increase in the less sensitive TOP2B isoform relative to TOP2A, has been proposed as a potential mechanism of resistance. remedypublications.com

Decreased Topoisomerase II Expression or Activity

A primary mechanism by which cancer cells develop resistance to this compound involves the downregulation of its molecular target, topoisomerase II (Topo II). nih.gov this compound exerts its cytotoxic effects by stabilizing the complex formed between Topo II and DNA, leading to double-strand breaks and subsequent cell death. nih.gov Consequently, a reduction in the expression or activity of Topo II can significantly diminish the drug's efficacy.

Studies have demonstrated an inverse correlation between this compound sensitivity and both Topo II activity and mRNA expression in human melanoma cell lines. nih.gov In some cases, this compound-resistant cells exhibit lower levels of Topo II-mediated DNA breaks compared to their sensitive counterparts. nih.gov This reduction in enzyme availability means fewer drug-target interactions can occur, thereby limiting the extent of DNA damage and promoting cell survival. Furthermore, the downregulation of Topo II has been observed in various cancer types as a mechanism of acquired resistance. oncotarget.com

Mutations or Post-Translational Modifications of Topoisomerase II

In addition to decreased expression, alterations to the Topo II enzyme itself, through mutations or post-translational modifications (PTMs), can confer resistance to this compound. nih.gov

Mutations: Single point mutations within the gene encoding Topo IIα can lead to the production of an altered enzyme that is less susceptible to the effects of this compound. oaepublish.com These mutations can occur in different domains of the enzyme, including the ATPase domain and the DNA-gate, affecting the binding of the drug and the stabilization of the Topo II-DNA cleavage complex. oaepublish.com

Post-Translational Modifications: PTMs such as phosphorylation, ubiquitination, and SUMOylation can modulate the function and cellular localization of Topo II, thereby influencing its interaction with this compound. nih.govresearchgate.net For instance, hyperphosphorylation of Topo II has been observed in some drug-resistant cell lines and may represent a compensatory mechanism for reduced protein levels. nih.gov These modifications can impact the enzyme's catalytic activity and its sensitivity to Topo II poisons. nih.govoaepublish.com

Evasion of Programmed Cell Death Mechanisms

A critical aspect of this compound resistance is the ability of cancer cells to evade apoptosis, or programmed cell death, which is a primary outcome of this compound-induced DNA damage. researchgate.net This evasion is often achieved through the dysregulation of proteins that control the apoptotic cascade.

Upregulation of Anti-Apoptotic Proteins

Cancer cells can acquire resistance to this compound by increasing the expression of anti-apoptotic proteins. Members of the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Bcl-xL, are key regulators of apoptosis. researchgate.net Overexpression of these proteins can inhibit the mitochondrial apoptotic pathway, which is often activated by this compound. mdpi.com

Another significant group of anti-apoptotic proteins are the Inhibitors of Apoptosis Proteins (IAPs), such as XIAP. researchgate.netiiarjournals.org These proteins can directly bind to and inhibit caspases, the key executioner enzymes of apoptosis. iiarjournals.org Increased levels of IAPs have been implicated in resistance to apoptosis-inducing agents, including this compound. iiarjournals.org

Anti-Apoptotic Protein Function in this compound Resistance
Bcl-2Inhibits the mitochondrial pathway of apoptosis. researchgate.netmdpi.com
Bcl-xLSequesters pro-apoptotic proteins, preventing their activation. researchgate.net
XIAPDirectly inhibits caspases to block apoptosis. researchgate.netiiarjournals.org
cIAP1/cIAP2Antagonize caspase activity. iiarjournals.org

Downregulation of Pro-Apoptotic Proteins

Conversely, the downregulation of pro-apoptotic proteins can also contribute to this compound resistance. Pro-apoptotic members of the Bcl-2 family, such as Bax and Bak, are essential for initiating the mitochondrial apoptotic pathway. mdpi.comresearchgate.net Reduced expression of these proteins can make cells less susceptible to this compound-induced apoptosis.

The tumor suppressor protein p53 plays a crucial role in sensing DNA damage and initiating a cellular response, which can include apoptosis. mdpi.com Mutations or inactivation of p53 are common in cancer and can lead to resistance to DNA-damaging agents like this compound by preventing the upregulation of pro-apoptotic target genes such as PUMA and NOXA. mdpi.com Furthermore, a decrease in the levels of proteins like cFLIP, which can sensitize cells to apoptosis, has been linked to this compound's mechanism of action, and alterations in this process can affect drug efficacy. nih.gov

Pro-Apoptotic Protein Role in Apoptosis and this compound Action
BaxPromotes the release of cytochrome c from mitochondria. mdpi.comresearchgate.net
BakWorks with Bax to permeabilize the mitochondrial outer membrane. nih.gov
p53A tumor suppressor that induces apoptosis in response to DNA damage. mdpi.com
PUMAA p53 target gene that activates Bax and Bak. mdpi.com
NOXAA p53 target gene that neutralizes anti-apoptotic Bcl-2 proteins. mdpi.com
cFLIPRegulates the activation of caspase-8 in the extrinsic apoptosis pathway. nih.gov

Adaptive Autophagic Responses for Cell Survival

Autophagy, a cellular process of self-digestion, has a dual role in cancer therapy. While excessive autophagy can lead to cell death, it can also act as a survival mechanism under stress, such as that induced by chemotherapy. nih.govresearchgate.net In the context of this compound resistance, autophagy can protect cancer cells from drug-induced damage by removing damaged organelles and proteins, thereby promoting cell survival. nih.gov

Studies have shown that this compound treatment can induce autophagy in cancer cells. researchgate.net This adaptive autophagic response can contribute to acquired resistance. nih.gov For example, in breast cancer cells, the acquisition of this compound resistance has been correlated with an increase in autophagy. nih.gov Inhibition of autophagy, for instance with chloroquine, has been shown to restore this compound sensitivity in resistant cells. nih.gov The activation of autophagy can be mediated by various signaling pathways, including those involving proteins like Beclin 1 and Atg7. biorxiv.org

Remodeling of Cellular Signaling Pathways

Acquired resistance to this compound is frequently associated with the remodeling of various cellular signaling pathways that regulate cell survival, proliferation, and stress responses. nih.gov These alterations allow cancer cells to counteract the cytotoxic effects of the drug.

Key signaling pathways implicated in this compound resistance include:

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation. nih.gov Hyperactivation of this pathway is a common feature of many cancers and has been linked to this compound resistance. mdpi.com Akt can phosphorylate and inactivate pro-apoptotic proteins and activate anti-apoptotic factors, thereby promoting cell survival. nih.gov

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and survival. nih.gov Activation of the MAPK/ERK pathway has been shown to contribute to this compound resistance in some cancer models. nih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. nih.gov Its activation can lead to the upregulation of anti-apoptotic genes, contributing to resistance to chemotherapy. nih.gov

Calcium Signaling: Alterations in intracellular calcium signaling have also been implicated in this compound resistance. frontiersin.org For instance, increased intracellular calcium levels and the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) have been observed in this compound-resistant breast cancer cells. frontiersin.orgselleckchem.com

The remodeling of these and other signaling pathways represents a complex and interconnected network of adaptations that ultimately allow cancer cells to withstand the therapeutic challenge posed by this compound. nih.govmdpi.com

Activation of Pro-Survival Signaling Axes (e.g., PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin)

A primary mechanism by which cancer cells develop resistance to this compound is through the hyperactivation of signaling pathways that promote cell survival and proliferation. These pathways can override the pro-apoptotic signals induced by the drug.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, survival, and metabolism. Its hyperactivation is a common feature in many cancers and is strongly associated with resistance to chemotherapy, including this compound. nih.gov Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, allows cancer cells to withstand the cellular stress induced by this compound. nih.gov Preclinical studies have demonstrated that inhibiting the PI3K/Akt/mTOR pathway can resensitize resistant breast cancer cells to this compound. nih.gov For instance, the dual PI3K/mTOR inhibitor BEZ235 has shown synergistic effects when combined with this compound in leiomyosarcoma models, suggesting that targeting this axis is a promising strategy to overcome resistance. uni.ludrpress.org

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. This compound treatment itself can paradoxically activate NF-κB in cancer cells. nih.govresearchgate.net This activation can lead to the transcription of anti-apoptotic genes, such as Bcl-xL and cIAP-2, which directly counteract the cell-killing effects of the drug. nih.gov This process establishes a protective feedback loop that contributes to chemoresistance. Studies have shown that inhibiting NF-κB activation, for example by targeting the IκB kinases (IKKs), can increase this compound-induced apoptosis in sarcoma cells. nih.gov Interestingly, some research suggests that this compound may induce an atypical form of NF-κB activation, which could also contribute to the resistance phenotype. proquest.com

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental during embryonic development and tissue homeostasis, but its aberrant activation is a hallmark of several cancers. This pathway has been increasingly implicated in chemotherapy resistance. nih.govmdpi.com A key mechanism involves the Wnt/β-catenin pathway's direct regulation of the multidrug resistance 1 (MDR1 or ABCB1) gene. nih.govmdpi.com The protein product of this gene, P-glycoprotein (P-gp), is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing this compound from the cancer cell and reducing its intracellular concentration. Studies in various cancer cell lines have observed significant changes in the expression of Wnt pathway-related genes in this compound-resistant variants compared to their sensitive counterparts. nih.govmdpi.com Targeting this pathway has been shown to inhibit the proliferation and invasive capacity of this compound-resistant triple-negative breast cancer cells. nih.gov

Enhanced Reactive Oxygen Species Scavenging Capacity (e.g., Nrf2 Pathway)

One of the primary mechanisms of this compound's cytotoxicity is the generation of high levels of reactive oxygen species (ROS), which induce oxidative stress and damage cellular components, ultimately leading to apoptosis. Resistant cancer cells often counteract this by upregulating their antioxidant defense systems.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular response to oxidative stress. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive by its repressor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, such as that induced by this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. proquest.comnih.gov These genes include those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone 1 (NQO1), which neutralize ROS and detoxify harmful compounds. nih.gov Constitutive activation of the Nrf2 pathway is a common feature in chemoresistant tumors, providing them with an enhanced capacity to scavenge this compound-induced ROS and survive the treatment. nih.govnih.govtechscience.com Targeting the Nrf2 pathway, for example through genetic tools like siRNA, has been shown to increase the sensitivity of cancer cells to this compound by inhibiting the expression of downstream antioxidant genes and drug transporters. nih.gov

Phenotypic Plasticity and Cellular Heterogeneity

Tumors are not composed of a uniform population of cells but are rather complex ecosystems characterized by cellular heterogeneity. This plasticity allows tumor cells to adapt to therapeutic pressures, with certain subpopulations being inherently more resistant or capable of transitioning to a resistant state.

Contribution of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a more migratory and invasive mesenchymal phenotype. While crucial for embryonic development, this process can be hijacked by cancer cells to promote metastasis and, increasingly, has been linked to drug resistance. nih.govoaepublish.com

The acquisition of this compound resistance is often associated with molecular changes consistent with EMT, such as the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers like Vimentin and N-cadherin. nih.gov This transition is driven by a network of EMT-inducing transcription factors (EMT-TFs), including Snail, ZEB1, and Twist. nih.gov Overexpression of Snail, for example, has been shown to induce this compound resistance by promoting EMT and increasing the expression of the P-gp drug efflux pump. nih.gov Signaling pathways known to induce EMT, such as Transforming Growth Factor-β (TGF-β), are also deeply involved in chemoresistance. nih.govmdpi.com this compound treatment can induce TGF-β signaling, which in turn promotes EMT and resistance; conversely, silencing key components of this pathway can reverse EMT and resensitize colon cancer cells to the drug. nih.gov

Emergence and Enrichment of Cancer Stem-like Cell (CSC) Phenotypes

Within a tumor, a small subpopulation of cells, known as cancer stem-like cells (CSCs), is thought to be responsible for tumor initiation, recurrence, and metastasis. nih.govoaepublish.com These cells possess properties of self-renewal and are often inherently resistant to conventional chemotherapies like this compound. aacrjournals.org

Several mechanisms contribute to the drug resistance of CSCs. They often exhibit enhanced DNA repair capabilities and may exist in a quiescent or slow-cycling state (G0 phase of the cell cycle), making them less susceptible to drugs that target rapidly dividing cells. drpress.orgnih.gov A key feature of CSCs is the high expression of ABC transporters, which actively efflux chemotherapeutic agents. aacrjournals.org

Crucially, this compound treatment can inadvertently lead to the enrichment of this CSC population. By eliminating the more sensitive, bulk tumor cells, chemotherapy creates a selective pressure that allows the pre-existing resistant CSCs to survive and repopulate the tumor. nih.gov Furthermore, evidence suggests that this compound can induce non-CSCs to acquire stem-like characteristics, a form of cellular plasticity that further fuels resistance. nih.gov Studies have shown that breast cancer cells continuously exposed to this compound not only become resistant but also exhibit an increase in the proportion of cells with CSC markers (e.g., CD44+/CD24-), enhanced ability to form mammospheres (a characteristic of stemness), and increased tumorigenicity. aacrjournals.orgnih.govmdpi.com

Doxorubicin Derivatives and Analogs: Design, Synthesis, and Preclinical Evaluation

Rational Design Principles for Doxorubicin (B1662922) Analogs

The rational design of this compound analogs is a strategic effort to enhance its therapeutic index by improving anti-tumor efficacy, overcoming drug resistance, and reducing dose-limiting toxicities. researchgate.net Most new candidates in the anthracycline class emerge from synthetic modifications of both the aglycone (chromophore) and the sugar moieties. researchgate.netelsevierpure.com The primary goals of these modifications are to modulate the drug's interaction with its biological targets, alter its pharmacokinetic profile, and minimize the mechanisms responsible for adverse effects. researchgate.net

The daunosamine (B1196630) sugar of this compound is a critical component for its biological activity, primarily involved in DNA binding and intercalation. researchgate.net Consequently, this moiety has been a significant focus for chemical modification to improve the drug's pharmacological profile. nih.gov

Recent synthetic chemistry advancements have enabled the creation of novel analogs with targeted changes to the sugar. nih.gov One approach involves replacing the amino group at the C3' position. For instance, a series of analogs were synthesized where the amino group was substituted with a formamidine (B1211174) system containing cyclic secondary amines of increasing ring size. nih.gov These formamidine derivatives demonstrated promising anticancer properties. nih.gov During the synthesis of these compounds, an additional analog containing an oxazoline (B21484) ring in the daunosamine moiety was produced, which also showed significant anticancer activity, particularly in inducing apoptosis. nih.gov

Another rational design strategy focuses on substituting the 3'-amino position to create prodrugs that become activated within tumor cells. In one study, various ω-[bis(acetoxy)]alkyl or ω-[bis(acetoxy)]alkoxyalkyl groups were attached to the 3'-amino position. nih.gov These compounds were designed to be hydrolyzed by intracellular carboxylate esterases, releasing an aldehyde intermediate that could form a cyclic carbinolamine, the active cytotoxic agent. nih.gov

Furthermore, efforts have included the complete replacement of the daunosamine sugar. A general approach for the de novo glycosylation of anthracycline aglycones has been developed, allowing the attachment of different monosaccharides, such as L-lyxo- and L-arabino- configurations. researchgate.netelsevierpure.com This process often utilizes stable glycosyl donors like 1-O-silylated 3-azido-2,3,6-trideoxy-hexopyranoses, where the azido (B1232118) group is converted to the essential amino function in the final steps of the synthesis. researchgate.netelsevierpure.com In a different strategy, novel anthracyclines with disaccharides have been designed. researchgate.net In one such analog, MEN 10755, the 3'-amino group was replaced with a hydroxyl group, and a second sugar was attached via an α(1→4) linkage. researchgate.net

The tetracyclic anthracycline chromophore, also known as the aglycone, is responsible for the drug's primary mechanisms of action, including DNA intercalation and inhibition of topoisomerase II. biomedpharmajournal.orgelsevierpure.com However, it is also implicated in the production of reactive oxygen species, a key contributor to cardiotoxicity. biomedpharmajournal.org Therefore, modifications to the chromophore are aimed at dissociating the anti-tumor effects from the toxic ones. researchgate.net

Structural investigation into the tetracyclic scaffold seeks to identify a "structural gate" that could guard against or reduce cardiac side effects. researchgate.netelsevierpure.com The chemical entities involved in oxidative stress are key targets for modification. biomedpharmajournal.org For example, altering substituents at various positions on the rings can influence the redox cycling of the quinone moiety. One analog, Mutamycin E, which shares features with this compound but lacks the C-9 alpha-hydroxy acetyl group, was found to be active but was not pursued for further preclinical development. biomedpharmajournal.org

The biosynthesis of this compound involves a key enzymatic step where the precursor, daunorubicin (B1662515), is hydroxylated at the C-14 position by the enzyme daunorubicin C-14 hydroxylase (DoxA). mdpi.com This C-14 hydroxyl group is critical for this compound's activity. Rational design principles have been applied not just to the drug molecule itself but also to the enzymes that produce it. By creating mutant versions of DoxA, researchers have been able to improve the efficiency and specificity of this hydroxylation, demonstrating a biocatalytic approach to generating structurally refined analogs. mdpi.com

Prodrug strategies involve chemically modifying this compound to create an inactive or less active compound that is converted into the active cytotoxic agent under specific physiological conditions, such as those found in the tumor microenvironment. nih.govnih.gov This approach aims to improve drug delivery and reduce systemic toxicity. frontiersin.org

Fatty Acid Conjugation: Conjugating fatty acids to this compound is a common strategy to increase its lipophilicity, which can facilitate cell membrane permeation and potentially lead to a longer plasma half-life. chapman.eduresearchgate.net Fatty acyl amide derivatives have been synthesized by reacting the 4'-primary amino group of the daunosamine sugar with fatty acids of varying chain lengths (e.g., dodecanoyl, tetradecanoyl). chapman.edu In another approach, a library of this compound prodrugs was created by linking fatty alcohols (with chain lengths from C8 to C20) to the drug via a redox-sensitive disulfide bond. nih.gov These prodrugs are designed to be stable in circulation and release this compound in the high-redox environment of tumor cells. nih.gov

Amino Acid Conjugation: To leverage the increased metabolic activity of cancer cells, this compound has been conjugated to amino acids. A valine-conjugated amide prodrug of this compound (DOX-Val) was synthesized to target amino acid transporters that are often overexpressed on cancer cells. researchgate.net This strategy is intended to enhance the selective uptake of the drug into tumor cells. researchgate.net

Other Conjugation Strategies: Various other molecules have been conjugated to this compound to create novel delivery systems.

Althis compound: This is a prodrug where this compound is attached to a linker via an acid-sensitive hydrazone bond. rsc.org It is designed to release the active drug in the acidic environment of tumors and within cancer cells. rsc.org

Supramolecular Organic Frameworks (SOFs): Althis compound has been conjugated to SOFs to create polymeric prodrugs. rsc.org This approach utilizes the ability of SOFs to overcome multidrug resistance and achieve efficient intracellular delivery. rsc.org

Fullerenol: Fullerenol-doxorubicin conjugates have been designed and synthesized to improve the selectivity and activity of this compound in cancer cells. frontiersin.org These nanocarriers can enhance the intracellular accumulation of the drug. frontiersin.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of this compound analogs influence their biological activity. These studies provide the fundamental knowledge needed to guide the rational design of more effective and less toxic derivatives. nih.gov

The interaction of this compound with DNA and topoisomerase II is highly dependent on its three-dimensional structure. The amino sugar moiety is considered essential for DNA binding. researchgate.net SAR studies have revealed that the free primary amino group at the 4' position is crucial for anticancer activity. chapman.edu When this group was conjugated with fatty acids to form an amide bond, a reduction in anticancer activity was observed across multiple cancer cell lines. chapman.edu

Modifications at the 3'-amino position have also yielded important SAR insights. In a series of analogs designed to form cyclic carbinolamines upon activation, a clear relationship was found between the size of the carbinolamine ring and cytotoxic potency. nih.gov The most potent compounds were those that formed 5- or 6-membered rings. nih.gov Analogs capable of forming larger 7-, 8-, or 9-membered rings were significantly less active, indicating a strict structural requirement for the active metabolite. nih.gov

Analog FeatureResulting Carbinolamine Ring SizeRelative Potency
Straight chain aldehyde intermediate5-memberedHigh
Straight chain aldehyde intermediate6-memberedHigh
Straight chain aldehyde intermediate7-memberedMarkedly less active
Straight chain aldehyde intermediate8-memberedMarkedly less active
Straight chain aldehyde intermediate9-memberedMarkedly less active
N-methyl derivative (cannot cyclize)N/A100-fold less potent

This table summarizes findings on the relationship between the potential carbinolamine ring size formed from 3'-amino substituted this compound analogs and their biological potency. Data sourced from a study on intensely potent this compound analogues. nih.gov

It is also possible to separate the different mechanisms of this compound through structural modification. For example, the analog diMe-doxorubicin was found to induce chromatin damage, a key anticancer effect, without causing the DNA double-strand breaks that are linked to long-term toxicity. nih.gov This suggests that the chromatin-damaging and DNA-damaging activities can be uncoupled, opening a path to designing safer anthracyclines. nih.gov

The physicochemical properties of this compound analogs, particularly lipophilicity, play a critical role in their ability to cross cell membranes and accumulate within cells. This compound itself is highly hydrophilic and is classified as a Biopharmaceutical Classification System (BCS) type 3 drug, characterized by high solubility and low permeability. chapman.edunih.gov

Increasing lipophilicity through conjugation with fatty acids has been shown to be a viable strategy to modulate cellular uptake. A direct correlation has been observed between the length of the fatty acyl chain attached to this compound and the lipophilicity of the resulting derivative, as measured by the partition coefficient (Log P). chapman.edu While this modification enhances lipophilicity, it must be balanced against the potential loss of activity if the conjugated functional group is essential for the mechanism of action. chapman.edu

CompoundFatty Acyl ChainLog P
This compoundN/A0.6
Derivative 2Acetyl (C2)0.75
Derivative 3Butanoyl (C4)1.48
Derivative 4Hexanoyl (C6)2.15
Derivative 5Dodecanoyl (C12)4.31
Derivative 6Tetradecanoyl (C14)5.01
Derivative 7Hexadecanoyl (C16)5.68

This table shows the gradual increase in the partition coefficient (Log P), a measure of lipophilicity, of this compound derivatives with the increasing chain length of the conjugated fatty acyl group. Data sourced from a study on fatty acyl amide derivatives of this compound. chapman.edu

Cellular uptake is also influenced by other factors. Studies have shown that the uptake of this compound is pH-dependent, which aligns with the pH-partitioning model for drug diffusion across membranes. nih.gov Furthermore, conjugation strategies can significantly enhance cellular accumulation. For example, fullerenol-doxorubicin conjugates and valine-doxorubicin prodrugs have demonstrated higher intracellular accumulation compared to free this compound. frontiersin.orgresearchgate.net Once inside the cell, this compound and its active analogs predominantly accumulate in the nucleus, which is consistent with their mechanism of action involving DNA intercalation and topoisomerase II inhibition. researchgate.netresearchgate.net

SAR in Overcoming Mechanisms of Resistance

The clinical efficacy of this compound is frequently hampered by the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Structure-activity relationship (SAR) studies have been crucial in designing new this compound analogs capable of circumventing these resistance mechanisms. A key strategy involves modifying the daunosamine sugar moiety of the this compound molecule, as this part is critical for P-gp recognition.

Another SAR study focused on substituting various ω-[bis(acetoxy)]alkyl or ω-[bis(acetoxy)]alkoxyalkyl groups at the 3'-amino position. nih.gov This research led to the development of N-(5,5-Diacetoxypent-1-yl)this compound, an intensely cytotoxic analog that retains its full potency against this compound-resistant tumor cells with elevated P-gp levels. The study revealed that the most potent analogs were those capable of forming a straight-chain aldehyde intermediate after hydrolysis by esterases, which could then give rise to 5- or 6-membered ring carbinolamines. nih.gov Analogs designed to form larger 7-, 8-, or 9-membered rings were found to be markedly less active, highlighting a clear structural requirement for potent activity in resistant cells. nih.gov

Conjugation of this compound to other molecules has also been explored to overcome MDR. A this compound derivative covalently attached to palmitic acid via a hydrazone linkage (DOX-N2H-Palm) was found to be highly promising against this compound-resistant MCF-7/ADR cells. nih.govtbzmed.ac.ir This conjugate's accumulation level within the resistant cells was 4- to 10-fold higher than that of native this compound, suggesting an effective bypass of the efflux mechanism. nih.govtbzmed.ac.ir

Preclinical Assessment of Analog Efficacy

The preclinical evaluation of newly synthesized this compound derivatives is essential to determine their potential as effective anticancer agents. This assessment typically involves a tiered approach, beginning with in vitro assays to measure cytotoxicity against cancer cell lines, followed by in vivo studies in animal models to evaluate antitumor activity.

The anti-proliferative activity of this compound analogs is commonly quantified by determining their half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines. These studies allow for direct comparison of the potency of derivatives against the parent drug, this compound, and can reveal selectivity towards specific cancer types.

For example, two novel pyridoxine-based this compound derivatives, DOX-1 and DOX-2, were evaluated against several cancer cell lines. mdpi.com While the modifications resulted in derivatives that were less potent than the parent this compound in cell lines like MCF-7 and HCT-116, the DOX-2 derivative displayed a notable selectivity against cancer cells compared to normal cells. mdpi.com In contrast, another study found that a this compound-thiol conjugate, Dox-SS-Pyr, showed significantly higher cytotoxicity than this compound in HEK-293 and HT-1080 cell lines after 24 hours of incubation. nih.gov

Conjugation with fatty acids has also yielded derivatives with potent activity. A derivative linking this compound with α-linolenic acid (α-LA) via a hydrazone bond exhibited a superior cytotoxic effect compared to this compound against MCF-7, MDA-MB-231, and HepG2 cancer cell lines. nih.gov Similarly, the DOX-N2H-Palm conjugate, when complexed with human serum albumin (HSA), showed an improved IC50 value of 16.8 µM in resistant MCF-7/ADR cells, compared to 32.9 µM for the free conjugate. nih.govtbzmed.ac.ir

The table below summarizes the in vitro cytotoxicity (IC50) of various this compound derivatives compared to the parent compound in different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundMCF-7Breast Adenocarcinoma0.13 mdpi.com
DOX-1 (Pyridoxine Derivative)MCF-7Breast Adenocarcinoma2.72 mdpi.com
DOX-2 (Pyridoxine Derivative)MCF-7Breast Adenocarcinoma1.11 mdpi.com
This compoundHCT-116Colon Carcinoma0.31 mdpi.com
DOX-1 (Pyridoxine Derivative)HCT-116Colon Carcinoma1.3 mdpi.com
DOX-2 (Pyridoxine Derivative)HCT-116Colon Carcinoma0.4 mdpi.com
This compoundMCF-7/ADR (Resistant)Breast Adenocarcinoma>50 nih.gov
HSA-DOX-N2H-PalmMCF-7/ADR (Resistant)Breast Adenocarcinoma16.8 nih.gov
This compoundDMS-53Lung Cancer0.04 nih.gov
2-pyrrolino-DOXDMS-53Lung Cancer0.000016 nih.gov

Following promising in vitro results, this compound analogs are advanced to preclinical in vivo studies to assess their antitumor efficacy in a more complex biological system. These studies often use xenograft models, where human tumor cells are implanted into immunocompromised mice.

A this compound prodrug, PhAc-ALGP-doxorubicin (ALGP-doxo), which is metabolized to this compound by peptidases in the tumor microenvironment, showed significant efficacy in patient-derived soft tissue sarcoma xenograft models. nih.gov Treatment with ALGP-doxo resulted in tumor volume stabilization in dedifferentiated liposarcoma models and significant tumor shrinkage in a synovial sarcoma model, outperforming standard this compound. nih.gov

Liposomal and polymeric formulations have also been developed to improve the therapeutic index of this compound. A study using a 4T1 breast cancer mouse model found that glucose-coated liposomal this compound (GlcL-DOX) controlled tumor growth by 58.5%, which was superior to the 35.3% control shown by standard PEGylated liposomal this compound. mdpi.com In a human colorectal cancer xenograft model (HT-29), sulfatide-containing liposomal this compound (SCL-DOX) demonstrated enhanced tumor growth suppression and extended the survival of the animals compared to the free drug. plos.org Similarly, ApoE peptide-functionalized polymersomes loaded with this compound (ApoE-PS-DOX) led to significantly better growth inhibition of orthotopically xenografted U-87 MG glioblastoma tumors and provided significant survival benefits in mice. dovepress.com

The 3'-azido analogue, ADOX, which showed promise in overcoming resistance in vitro, also exhibited higher antitumor activity in vivo compared to this compound. nih.gov Furthermore, combination therapy can enhance in vivo efficacy; co-administration of this compound with a staurosporine (B1682477) analogue, CGP 41251, significantly inhibited the subcutaneous growth of a drug-resistant colon carcinoma cell line in mice. nih.gov

The table below summarizes the in vivo antitumor activity of selected this compound analogs in various animal models.

Compound/FormulationAnimal ModelKey FindingsReference
PhAc-ALGP-doxorubicin (ALGP-doxo)Patient-derived soft tissue sarcoma xenografts (mice)Caused tumor volume stabilization and significant tumor shrinkage. nih.gov
GlcL-DOX (Glucose-coated liposomes)4T1 breast cancer (mice)Controlled tumor growth by 58.5% vs. 35.3% for PegL-DOX. mdpi.com
SCL-DOX (Sulfatide-containing liposomes)HT-29 colorectal xenograft (mice)Improved tumor growth suppression and extended survival vs. free DOX. plos.org
ApoE-PS-DOX (ApoE peptide polymersomes)U-87 MG glioblastoma orthotopic xenograft (mice)Significantly better tumor growth inhibition and survival benefits. dovepress.com
ADOX (3'-azido analogue)In vivo animal testsExhibited higher activity than this compound. nih.gov
DOX + CGP 41251Drug-resistant CT-26R500 colon carcinoma (mice)Significantly inhibited subcutaneous tumor growth. nih.gov

Advanced Drug Delivery Systems for Doxorubicin in Preclinical Research

Nanocarrier-Based Delivery Platforms

Nanocarriers have emerged as a promising strategy to improve the delivery of doxorubicin (B1662922). mdpi.com These nanoscale vesicles can encapsulate the drug, altering its pharmacokinetic profile and enabling targeted delivery. Preclinical studies are exploring a variety of nanocarriers, including liposomes, polymeric nanoparticles, and micelles, to enhance the efficacy and safety of this compound treatment. nih.gov

Liposomal Formulations

Liposomes, microscopic vesicles composed of a lipid bilayer, are one of the most established nanocarrier systems for drug delivery. kinampark.com They can encapsulate hydrophilic drugs like this compound in their aqueous core, protecting the drug from premature degradation and altering its distribution in the body.

The surface of liposomes can be modified with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. mdpi.comdovepress.com This PEG layer creates a hydrophilic shield that helps the liposomes evade recognition and clearance by the immune system, specifically the reticuloendothelial system. dovepress.comsci-hub.se This prolonged circulation time is crucial for the Enhanced Permeation and Retention (EPR) effect to occur. mdpi.comdovepress.comsci-hub.se

The EPR effect is a phenomenon characteristic of many solid tumors, which have leaky blood vessels and poor lymphatic drainage. sci-hub.senih.govaacrjournals.org The "leaky" nature of tumor vasculature allows nanoparticles, such as PEGylated liposomes (typically 100-200 nm in size), to pass from the bloodstream into the tumor tissue. mdpi.com Once in the tumor interstitium, the impaired lymphatic drainage causes the liposomes to be retained, leading to a passive accumulation of the drug at the tumor site. nih.govaacrjournals.org Preclinical studies have shown that PEGylated liposomal this compound can achieve significantly higher concentrations in tumor tissues compared to surrounding normal tissues. mdpi.com However, the heterogeneity of the EPR effect among different tumor types and even within the same tumor remains a challenge. nih.gov

Table 1: Preclinical Findings on PEGylated Liposomal this compound and the EPR Effect

Feature Description Research Finding Citation
Mechanism PEGylation reduces clearance by the reticuloendothelial system, prolonging circulation time. PEGylated liposomes with a size of 100–200 nm accumulate in tumor tissues through the leaky vasculature. mdpi.com
Tumor Accumulation Leaky tumor vasculature and poor lymphatic drainage lead to the passive accumulation of liposomes. PEGylated liposomal this compound achieves a 10-15 fold higher concentration in tumor tissues compared to normal tissues. mdpi.com
Challenges The EPR effect is heterogeneous and can be limited in certain tumor types. Tumors like pancreatic cancer may exhibit a poor EPR effect due to dense fibrous tissue. nih.gov

To further enhance drug release at the tumor site, stimuli-responsive liposomes have been developed. These liposomes are designed to release their this compound payload in response to specific triggers within the tumor microenvironment or from external stimuli. nih.govresearchgate.net

pH-Sensitive Liposomes: The tumor microenvironment is often more acidic (pH 6.5-6.8) than normal tissues (pH 7.4). pH-sensitive liposomes are engineered with lipids or polymers that change their structure in an acidic environment, leading to the destabilization of the liposome (B1194612) and the release of this compound. mdpi.com In preclinical studies, pH-sensitive liposomes co-encapsulating this compound and simvastatin (B1681759) demonstrated enhanced cytotoxic effects against breast cancer cell lines. mdpi.comufmg.br The release of both drugs was significantly higher at pH 5.0 compared to pH 7.4, suggesting that these liposomes could remain stable in circulation and release their contents in the acidic tumor environment. mdpi.com

Thermo-Sensitive Liposomes (TSLs): These liposomes are designed to release their contents when heated to a specific temperature, typically in the range of 39-45°C. thno.org Localized hyperthermia can be applied to the tumor site, triggering the release of this compound from the circulating TSLs. thno.orgtandfonline.com Preclinical studies have shown that combining TSLs with mild hyperthermia can significantly increase drug delivery and anti-tumor effects. thno.orgencyclopedia.pub Low-temperature sensitive liposomes (LTSLs) have been developed to release their payload within seconds at temperatures between 39.5-41°C. tandfonline.com Combining LTSL-doxorubicin with focused ultrasound-induced hyperthermia has shown promising results in preclinical models, leading to improved drug delivery and potent antitumor effects. thno.org

Table 2: Preclinical Research on Stimuli-Responsive Liposomes for this compound Delivery

Liposome Type Stimulus Mechanism of Release Preclinical Finding Citation
pH-Sensitive Low pH (acidic) Destabilization of the liposomal membrane due to protonation of components. Increased this compound release at pH 5.0 compared to pH 7.4, enhancing cytotoxicity in breast cancer cells. mdpi.com
Thermo-Sensitive Heat (Hyperthermia) Phase transition of lipids in the liposomal membrane, leading to increased permeability. Combination with mild hyperthermia significantly enhances this compound delivery and antitumor effects in preclinical models. thno.org

To improve the specificity of this compound delivery, liposomes can be decorated with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. nih.gov This active targeting approach can enhance the accumulation and uptake of liposomes by tumor cells. dovepress.com

Antibody-Conjugated Liposomes (Immunoliposomes): Antibodies with high specificity for tumor-associated antigens can be attached to the surface of liposomes. nih.gov For example, MM-302, a HER2-targeted immunoliposome containing this compound, demonstrated higher anti-tumor activity in preclinical models of HER2-positive breast cancer compared to non-targeted liposomes. nih.govresearchgate.net Another example is an anti-CD19 targeted liposomal this compound, which showed improved therapeutic efficacy in a murine B-cell lymphoma model. aacrjournals.org

Peptide-Conjugated Liposomes: Peptides offer advantages over antibodies as targeting ligands due to their smaller size, which can enhance tissue penetration. nih.gov Preclinical studies have demonstrated the potential of peptide-targeted liposomes. For instance, liposomes conjugated with the CSNIDARAC peptide showed enhanced delivery of this compound to lung tumors and more effective tumor growth inhibition compared to non-targeted liposomes. researchgate.net Another study showed that peptide-conjugated this compound-loaded liposomes significantly suppressed tumor growth in a head and neck cancer model in nude rats. nih.gov

Table 3: Preclinical Studies of Ligand-Targeted this compound Liposomes

Ligand Type Target Cancer Model Key Finding Citation
Antibody (Anti-HER2) HER2 HER2-positive breast cancer MM-302 showed higher anti-tumor activity compared to non-targeted liposomes. nih.govresearchgate.net
Antibody (Anti-CD19) CD19 B-cell lymphoma Improved therapeutic efficacy and reduced toxicity. aacrjournals.org
Peptide (CSNIDARAC) Lung tumor H460 lung tumor-bearing mice More efficient tumor growth inhibition than untargeted liposomes. researchgate.net
Peptide Head and neck cancer SCC9 cell lines in nude rats Significantly suppressed tumor growth. nih.gov

Polymeric Nanoparticles and Micelles

Polymeric nanoparticles and micelles represent another versatile class of nanocarriers for this compound delivery. nih.gov They are formed from the self-assembly of biocompatible and biodegradable polymers. rsc.org

In this approach, this compound is covalently linked to a polymer backbone, forming a polymer-drug conjugate. nih.govdovepress.com This conjugation can improve the drug's solubility and pharmacokinetic profile. dovepress.com The release of this compound from the polymer can be controlled by designing linkers that are sensitive to specific conditions within the tumor microenvironment, such as low pH or the presence of certain enzymes. rsc.orgdovepress.com

For example, the HPMA copolymer-doxorubicin conjugate (PK1) utilized a tetrapeptide linker (GFLG) that is cleaved by lysosomal enzymes, allowing for intracellular drug release. aacrjournals.orgdovepress.com Preclinical studies showed that PK1 had reduced cardiotoxicity and increased tumor accumulation compared to free this compound. aacrjournals.orgrsc.org Other polymer-drug conjugates have been designed with pH-sensitive linkers, such as hydrazone bonds, which are stable at physiological pH but break in the acidic environment of endosomes and lysosomes, triggering drug release. rsc.orgacs.org

Polymeric micelles, which have a core-shell structure, can also be used to deliver this compound. rsc.orgresearchgate.net this compound can be physically encapsulated within the hydrophobic core of the micelles. rsc.org Preclinical studies have explored pH-sensitive polymeric micelles that release this compound more rapidly in acidic conditions, mimicking the environment of tumor cells. researchgate.netscilit.com For instance, this compound-loaded polymeric micelles showed less than 25% drug release at pH 7.4, but a significantly improved release at pH 5.5. researchgate.net

Table 4: Preclinical Findings on Polymer-Doxorubicin Conjugates and Micelles

Delivery System Release Mechanism Key Preclinical Finding Citation
HPMA-DOX Conjugate (PK1) Enzymatic cleavage by lysosomal enzymes Reduced cardiotoxicity and increased tumor accumulation compared to free this compound. aacrjournals.orgrsc.org
pH-Sensitive Polymer-DOX Conjugate pH-sensitive hydrolysis of hydrazone bond Stable at physiological pH with drug release in acidic environments. rsc.org
pH-Sensitive Polymeric Micelles Destabilization in acidic conditions Enhanced this compound release at acidic pH, corresponding to endosomal/lysosomal conditions. researchgate.net
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Enhanced Bioavailability

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. researchgate.net This characteristic makes them a promising platform for enhancing the oral bioavailability of drugs with poor water solubility. dovepress.com

In the context of this compound, SNEDDS have been investigated to improve its therapeutic performance. One preclinical study focused on a co-delivery system of this compound and Nigella sativa oil using SNEDDS for potential application against human hepatocellular carcinoma. nih.govsemanticscholar.org The formulation consisted of Labrafil and N. sativa oil as the oil phase, Kolliphor RH40 as the surfactant, and glycerol (B35011) as the co-surfactant. nih.gov The optimized formulation (F6) demonstrated a mean particle size of 79.7 nm and a polydispersity index (PDI) of 0.098. nih.gov In vitro drug release studies showed that this SNEDDS formulation achieved a maximum release of 96.968% over 32 hours, a significant improvement compared to DOX alone. nih.gov Furthermore, the co-delivery system showed enhanced cytotoxicity in HepG2 liver cancer cells. nih.govsemanticscholar.org These findings highlight the potential of SNEDDS to serve as an effective carrier for this compound.

SNEDDS Formulation Details (F6)
Component Composition
Oil PhaseLabrafil and Nigella sativa oil (3:2% w/w)
SurfactantKolliphor RH40 (15% w/w)
Co-surfactantGlycerol (5% w/w)
Aqueous PhaseDeionized water (75% v/v)
Characteristic Value
Mean Particle Size79.7 nm
Polydispersity Index (PDI)0.098
Maximum Drug Release (in 32h)96.968%

This table summarizes the composition and key characteristics of an optimized this compound-Nigella sativa oil SNEDDS formulation from a preclinical study.

Inorganic Nanomaterials as Carriers

Inorganic nanomaterials are extensively studied as carriers for this compound due to their unique physicochemical properties, such as high surface area, tunable pore size, and potential for surface functionalization.

Carbon dots (CDs) are fluorescent nanomaterials that have gained attention as drug delivery vehicles because of their biocompatibility and optical properties. nih.govacs.org They can be engineered to release their payload in response to specific stimuli, such as the acidic tumor microenvironment. acs.org

Preclinical research has demonstrated the utility of CDs for this compound delivery. For instance, pH-responsive CDs have been developed where this compound is attached via a Schiff base reaction, forming an imine bond that is stable at neutral pH but breaks under acidic conditions found in tumor cells. acs.org In one study, these pH-responsive CDs loaded with DOX were encapsulated within cubosomes. acs.org This system was designed to enter tumor tissue via the enhanced permeability and retention (EPR) effect and then release the DOX-loaded CDs intracellularly. acs.org Another study reported on the use of transferrin-conjugated CDs to deliver this compound to brain tumor cells. dovepress.com In vivo studies have also shown promising results; for example, hyaluronic acid-modified CDs loaded with DOX (HA-CD@p-CBA-DOX) and an imaging agent resulted in a tumor growth inhibitory rate of 80% in 4T1 tumor-bearing mice, a significant improvement over free DOX. dovepress.com

Carbon Dot-Based this compound Delivery Systems
System Key Feature/Finding
pH-Responsive CDs-DOX in CubosomesIntracellular release of DOX in acidic tumor environment. acs.org
Transferrin-Conjugated CDs-DOXTargeted delivery to brain tumor cells. dovepress.com
HA-CD@p-CBA-DOX80% tumor growth inhibition rate in a mouse model. dovepress.com
DOX-CDsImproved intracellular drug delivery and cellular imaging. frontiersin.org
Red-emissive Carbon Quantum Dots (CQDs)-DOXReduced viability of HeLa cells to 21% compared to 50% with free DOX. frontiersin.org

This table presents findings from various preclinical studies on this compound delivery using Carbon Dots.

Magnetic nanoparticles (MNPs), particularly superparamagnetic iron oxide nanoparticles (SPIONs), are investigated for targeted this compound delivery. kashanu.ac.irnih.gov Their key advantage is the ability to be guided to a tumor site using an external magnetic field, which can concentrate the therapeutic agent and reduce systemic exposure. kashanu.ac.irnih.gov

Numerous preclinical studies have explored this approach. In a study using a mouse model of breast cancer, this compound was conjugated to MNPs. kashanu.ac.ir These MNP-DOX conjugates were then administered to mice with 4T1 breast cancer cells, demonstrating the principle of magnetic targeting. kashanu.ac.ir Another study developed functionalized SPIONs with a polyethylene glycol (PEG) shell conjugated to this compound (SPIO-PEG-D). nih.gov The application of an external magnetic field to the tumor area was shown to enhance the accumulation of these nanoparticles, suggesting a method to increase the drug concentration at the target site. nih.gov Early preclinical work in rats showed that magnetic guidance of this compound-loaded carriers could achieve high concentrations of the drug in the target tumor. nih.gov

Preclinical Studies of Magnetic Nanoparticle-Doxorubicin Systems
Nanoparticle System Animal Model
This compound-conjugated MNPsMouse model of breast cancer (4T1 cells)
SPIO-PEG-DNot specified
Magnetic Albumin Microspheres with this compoundRat model
Epithis compound attached to magnetic nanoparticlesXenotransplanted human colon/renal cancer in mice

This table summarizes selected preclinical research on the targeted delivery of this compound using magnetic nanoparticles.

Mesoporous silica (B1680970) nanoparticles (MSNs) are highly regarded as drug carriers due to their large surface area, tunable pore size, and biocompatibility. mdpi.comjapsonline.com These properties allow for high drug loading capacity and the ability to modify the surface for controlled and targeted release. mdpi.comjapsonline.com

The release of this compound from MSNs can be triggered by various stimuli. For example, a dual-responsive system was created where the release was sensitive to both temperature and pH, with this compound being almost completely released within 72 hours under conditions mimicking the tumor microenvironment (40°C and pH 4.0). researchgate.net In another design, MSNs were functionalized with biotin-modified hyaluronic acid. The release of DOX from these particles was significantly enhanced in the presence of the enzyme hyaluronidase (B3051955), which is often overexpressed in tumors. researchgate.net Furthermore, MSNs have been engineered with gatekeeping mechanisms, such as capping with gelatin, which can be degraded by tumor-specific enzymes like MMP-2, to trigger drug release. royalsocietypublishing.org

This compound-Loaded Mesoporous Silica Nanoparticle Systems
Functionalization/Stimulus Release Mechanism/Finding
Temperature and pHNear-complete release of this compound within 72 hours under simulated tumor conditions. researchgate.net
Biotin-modified Hyaluronic AcidRelease significantly increased in the presence of hyaluronidase enzyme. researchgate.net
Gelatin capping (MMP-2 responsive)Gelatin layer is hydrolyzed by MMP-2 in the tumor microenvironment, triggering DOX release. royalsocietypublishing.org
Polyethylene Glycol (PEG) and ChitosanA 2% pegylated MSN formulation showed high DOX loading capacity and sustained release over 72 hours. mdpi.com
Folate-targeted polyethyleniminepH-dependent release, with higher release at pH 4.7 than at pH 7.4. japsonline.com

This table highlights different strategies for the controlled release of this compound from Mesoporous Silica Nanoparticles based on preclinical findings.

Strategies for Circumventing Drug Resistance via Delivery Systems

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Advanced drug delivery systems offer promising strategies to overcome MDR.

Bypassing Efflux Pumps through Endocytic Uptake Mechanisms

One of the primary mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and efficacy. nih.govmdpi.com Free this compound typically enters cells through passive diffusion across the cell membrane, making it a prime substrate for these efflux pumps. nih.gov

Nanoparticle-based drug delivery systems can circumvent this resistance mechanism. nih.govoaepublish.com Instead of diffusing across the membrane, nanoparticles are generally taken up by cells through endocytosis. nih.govnih.gov This process involves the cell membrane engulfing the nanoparticle to form an intracellular vesicle. The drug is then released from the nanoparticle within the cell, often in the perinuclear region. oaepublish.com This pathway bypasses the efflux pumps located on the cell membrane, leading to a higher intracellular and nuclear accumulation of the drug. nih.govresearchgate.net

Preclinical studies have provided evidence for this mechanism. For example, folate-targeted liposomes loaded with this compound were shown to be rapidly internalized by cancer cells. researchgate.net The uptake of this liposomal this compound into a multidrug-resistant cell line was unaffected by P-glycoprotein-mediated efflux, in stark contrast to the uptake of free this compound. researchgate.net Similarly, the use of transferrin-functionalized nanoparticles takes advantage of the transferrin receptor-mediated endocytosis pathway, which is highly active in dividing cells, to bypass P-gp-mediated efflux. mdpi.com

Enhanced Intracellular Accumulation and Retention in Resistant Cell Models

A primary mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively eject chemotherapeutic agents like this compound from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. nih.govaacrjournals.orgnih.gov Advanced drug delivery systems (DDS) are being extensively investigated in preclinical models to overcome this challenge by enhancing the accumulation and retention of this compound within resistant cancer cells. These systems primarily function by altering the drug's entry and exit pathways, protecting it from efflux pumps, and facilitating its release at the intracellular site of action. nih.govwaocp.org

The core strategy employed by many nanocarriers is to exploit cellular endocytosis pathways for entry, thus bypassing the P-gp pumps located on the cell membrane. frontiersin.orgmdpi.com Once inside, these carriers are often designed to release their this compound payload in response to specific intracellular stimuli, such as the low pH of endosomes and lysosomes. acs.orgacs.orgnih.gov This ensures that a high concentration of the drug is released deep within the cell, overwhelming the efflux mechanisms and increasing its access to the nuclear target.

Research has demonstrated that various nanoparticle formulations significantly increase this compound accumulation in MDR cells. For instance, this compound-tethered responsive gold nanoparticles (DOX-Hyd@AuNPs) and systems based on zinc oxide nanoparticles have been shown to facilitate efficient cellular uptake and trigger drug release in acidic organelles, thereby circumventing P-gp-mediated resistance in breast cancer cell lines. acs.orgacs.orgnih.gov Similarly, poly(l-lactide)-vitamin E TPGS nanoparticles were found to decrease P-gp activity in drug-resistant MCF-7/ADR cells, leading to significantly increased nuclear accumulation and cytotoxicity of the encapsulated this compound. acs.org

Beyond simply bypassing efflux pumps, some delivery systems are engineered to actively inhibit their function. This can be achieved through various mechanisms, including the depletion of intracellular ATP, which is essential for P-gp's operation. aacrjournals.orgnih.govnih.gov Micelle-forming copolymers and lipid-based nanoparticles have demonstrated the ability to reduce ATP levels in resistant cells, thereby inhibiting drug efflux and sensitizing the cells to this compound. aacrjournals.orgnih.govnih.gov Furthermore, certain liposomal formulations have been found to directly interfere with P-gp. acs.org Liposome-encapsulated this compound can alter the lipid raft composition of the cell membrane where P-gp resides and directly impair the transporter's activity, effectively reversing drug resistance. acs.org

The co-delivery of this compound with other agents that modulate resistance pathways is another promising approach. Multifunctional micelles co-loading this compound and resveratrol (B1683913) have been shown to synergistically improve cytotoxicity by down-regulating P-gp expression and inhibiting ATP production. mdpi.com In preclinical studies using this compound-resistant cell lines like MCF-7/ADR and NCI/ADR-RES, various nanocarriers have consistently demonstrated superior performance compared to the free drug, leading to enhanced drug uptake, prolonged intracellular retention, and a significant reduction in the drug concentration required to achieve a therapeutic effect. nih.govdovepress.comdovepress.com

The following tables summarize key preclinical research findings where advanced drug delivery systems enhanced this compound accumulation and efficacy in resistant cancer cell models.

Table 1: Enhanced this compound Efficacy in Resistant Breast Cancer Cell Models (MCF-7/ADR)

Drug Delivery SystemKey FindingsProposed Mechanism of ActionCitation(s)
Lipid/Particle Assemblies (DMAB-modified PLGA NPs) 30-fold lower IC₅₀ compared to free this compound.Bypassing transporter-mediated drug resistance, increased accumulation. frontiersin.org
This compound-tethered Gold Nanoparticles (DOX-Hyd@AuNPs) Enhanced drug accumulation, retention, and apoptosis compared to free drug.Highly efficient cellular entry and responsive intracellular release in acidic organelles. acs.org
Poly(l-lactide)-Vitamin E TPGS Nanoparticles Decreased P-gp activity; increased nuclear accumulation and cytotoxicity.Inhibition of P-gp efflux pump. acs.org
Surfactin-based Nanoparticles (DOX@SUR) Enhanced cellular uptake and decreased efflux; augmented cytotoxicity.Reduced P-glycoprotein expression. dovepress.com
Peptide (MTS-R₈H₃) Modified Liposomes (DOX/CEL-MTS-R₈H₃ lipo) 5.72-fold greater cellular entry than this compound solution; significant inhibition of P-gp.Enhanced cellular penetrability, endo-lysosomal escape, and mitochondrial targeting. dovepress.com

Table 2: Enhanced this compound Efficacy in Other Resistant Cell Models

Drug Delivery SystemResistant Cell ModelKey FindingsProposed Mechanism of ActionCitation(s)
Lipid-based Nanoparticles NCI/ADR-RES (Ovarian)6-8-fold lower IC₅₀ values; enhanced uptake and prolonged retention.P-gp inhibition and transient depletion of intracellular ATP. aacrjournals.orgnih.gov
Polyisohexylcyanoacrylate Nanospheres C6 Rat Glioblastoma (60-fold resistant)Almost complete reversal of resistance (residual factor of 2-3).Bypass of P-glycoprotein efflux pump. nih.gov
Liposomes K562/DOX (Leukemia)Enhanced drug accumulation in cells and nuclei; improved retention in nuclei.Bypassing P-gp-mediated efflux; prolonged retention at the target site. ingentaconnect.com
Glutathione-stabilized Gold Nanoparticles (Au-GSH-Dox) D17 (Canine Osteosarcoma)Enhanced anti-tumor activity in cells with high P-gp activity.Bypassing P-gp efflux mechanism. mdpi.com
PHPMA-b-PPO Diblock Copolymer Micelles P-gp positive cellsSignificantly increased this compound accumulation and sensitization.Depletion of intracellular ATP, subsequent inhibition of P-gp efflux. nih.gov

Biosynthetic Pathways and Cellular Metabolism of Doxorubicin

Microbial Biosynthesis of Doxorubicin (B1662922) and Anthracyclines

This compound, a potent anthracycline antibiotic, is a secondary metabolite produced by specific strains of Streptomyces bacteria. Its biosynthesis is a complex process involving a type II polyketide synthase (PKS) system and a series of tailoring enzymes that modify the initial polyketide backbone. The immediate precursor to this compound is daunorubicin (B1662515), which is hydroxylated at the C-14 position to yield the final product. asm.orgwikipedia.org

Genetic and Enzymatic Characterization in Streptomyces spp.

The genetic blueprint for this compound production in Streptomyces peucetius is encoded within a large gene cluster. mdpi.com This cluster contains the genes for the PKS, which assembles the aglycone core, as well as genes for the biosynthesis of the deoxyamino sugar, TDP-L-daunosamine, and the enzymes responsible for subsequent modification and glycosylation steps. wikipedia.orgrroij.comfrontiersin.org

The initial stage of biosynthesis involves the creation of the aglycone, ε-rhodomycinone, by a type II PKS encoded by the dpsABCDGEFY genes. rroij.com This is followed by the synthesis of the deoxysugar TDP-daunosamine by enzymes encoded by the dnmLMUTJV genes. rroij.com The glycosyltransferase DnrS then attaches TDP-daunosamine to ε-rhodomycinone. wikipedia.orgrroij.com Subsequent post-modification steps, including methylation, decarboxylation, and hydroxylation, are required to convert this intermediate into daunorubicin and finally this compound. rroij.com The final and crucial hydroxylation of daunorubicin at the C-14 position to form this compound is catalyzed by the cytochrome P450 enzyme, DoxA. asm.orgwikipedia.orggoogle.com

Several other genes within the cluster play important regulatory and metabolic roles. For instance, the dnrU gene encodes a ketoreductase that can convert daunorubicin to a less active byproduct, while dnrX is also implicated in the metabolism of daunorubicin and this compound. asm.orgnih.govasm.org Resistance to the produced antibiotic is conferred by genes such as drrA, drrB, and drrC, which encode for an efflux pump system. mdpi.comrroij.com

**Table 1: Key Genes and Enzymes in this compound Biosynthesis in *Streptomyces peucetius***

Gene(s) Enzyme/Protein Function
dpsABCDGEFY Type II Polyketide Synthase (PKS) Synthesizes the ε-rhodomycinone aglycone. rroij.com
dnmLMUTJV TDP-daunosamine biosynthesis enzymes Synthesizes the deoxysugar TDP-L-daunosamine. rroij.com
dnrS Daunosamine (B1196630) Glycosyltransferase Attaches TDP-L-daunosamine to ε-rhodomycinone. wikipedia.orgrroij.com
doxA Cytochrome P450 Hydroxylase Catalyzes the C-14 hydroxylation of daunorubicin to this compound. asm.orgwikipedia.orggoogle.com
dnrU Ketoreductase Catalyzes the reduction of daunorubicin. asm.orggoogle.com
dnrX Metabolic Enzyme Involved in the metabolism of daunorubicin and/or this compound. asm.org
drrA, drrB, drrC Drug Efflux Proteins Provide self-resistance to this compound. mdpi.comrroij.com

Biotechnological Approaches for Enhanced Production and Analog Generation

The low yield of this compound from wild-type Streptomyces strains has driven extensive research into biotechnological strategies to enhance production. tandfonline.com These approaches primarily involve metabolic engineering and process optimization.

One successful strategy is the disruption of competing pathways. Knocking out the dnrU gene, which diverts daunorubicin to a byproduct, has been shown to increase this compound yields. nih.govresearchgate.net Similarly, inactivating genes like dnrH and dnrX, which are involved in the formation of baumycin analogs, can also lead to higher this compound titers. nih.gov

Overexpression of key biosynthetic genes is another common approach. Enhancing the expression of glycosyltransferase genes (dnrS/dnrQ) and genes involved in the synthesis of the sugar moiety (desIII/desIV) has resulted in a significant increase in this compound production. rroij.com Furthermore, overexpressing resistance genes, such as drrC, can improve the strain's tolerance to the antibiotic, leading to higher accumulation. nih.govtandfonline.comresearchgate.net Combining these genetic modifications with classical strain improvement techniques, such as resistance screening and optimization of fermentation media, has led to substantial increases in this compound production, with some engineered strains reaching yields of over 1400 mg/L. tandfonline.comresearchgate.net

Metabolic engineering also opens the door for the generation of novel this compound analogs. nih.gov By introducing genes from other anthracycline biosynthetic pathways, it is possible to create hybrid compounds with potentially improved therapeutic properties. For example, introducing genes for N,N-dimethylation from the aclarubicin (B47562) pathway into a this compound-producing strain has led to the production of N,N-dimethyldaunorubicin. nih.govnih.gov However, the efficiency of subsequent tailoring enzymes, like DoxA, on these modified substrates can be a limiting factor. nih.govnih.gov

Table 2: Examples of Biotechnological Strategies for Enhanced this compound Production

Strategy Target Gene(s)/Method Outcome Reference(s)
Pathway Engineering Knockout of dnrU Reduced byproduct formation, increased this compound nih.govresearchgate.net
Overexpression of dnrS/dnrQ and desIII/desIV Enhanced glycosylation and sugar precursor supply rroij.com
Overexpression of resistance gene drrC Increased this compound tolerance and production nih.govresearchgate.net
Strain Improvement Resistance screening and UV/ARTP mutagenesis Isolation of high-producing mutants tandfonline.com
Process Optimization Optimization of fermentation medium components Increased yield in flask and fermenter cultures tandfonline.com

Intracellular Metabolic Transformations

Once administered, this compound undergoes several metabolic transformations within the body's cells. These metabolic pathways can influence both its efficacy and its toxicity profile. The primary routes of metabolism include reduction to doxorubicinol (B1670906) and deglycosidation. drugbank.comsmpdb.ca

Enzymatic Reduction to Doxorubicinol

The main metabolic pathway for this compound is the two-electron reduction of its C-13 ketone group to a secondary alcohol, forming doxorubicinol. drugbank.comsmpdb.ca This reaction is catalyzed by a group of NADPH-dependent carbonyl-reducing enzymes belonging to the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. researchgate.net

Several enzymes have been identified as being capable of this conversion, with their relative importance varying between different tissues. In the liver, carbonyl reductase 1 (CBR1) is considered a major contributor to doxorubicinol formation, while in the heart, aldo-keto reductase family 1 member A1 (AKR1A1) is thought to be more significant. pharmgkb.org Other enzymes implicated in this metabolic step include AKR1C3 and CBR3. nih.govpharmgkb.org Doxorubicinol is generally considered to have lower antineoplastic activity than this compound. ucsf.edu

Table 3: Enzymes Involved in the Reduction of this compound to Doxorubicinol

Enzyme Family Specific Enzyme Key Tissue(s)
Aldo-Keto Reductase (AKR) AKR1A1 Heart pharmgkb.org
AKR1C3 Hormone-dependent tissues researchgate.net
Carbonyl Reductase (CBR) CBR1 Liver pharmgkb.org
CBR3 Various tissues pharmgkb.org

Deglycosidation and Conjugation Reactions in Cellular Contexts

A minor metabolic pathway for this compound involves deglycosidation, which is the cleavage of the daunosamine sugar to yield an aglycone. drugbank.com This process accounts for only about 1-2% of this compound metabolism. researchgate.net The reaction can proceed via two routes: reductive deglycosidation to form a 7-deoxyaglycone or hydrolytic deglycosidation to produce a hydroxyaglycone. researchgate.netaacrjournals.org These reactions are catalyzed by poorly characterized NADPH-dependent enzymes. researchgate.net Enzymes such as NADPH-cytochrome P450 reductase, xanthine (B1682287) oxidase, and NQO1 have been implicated in the formation of this compound aglycones. pharmgkb.org

Following these primary metabolic steps, this compound and its metabolites, such as doxorubicinone (B1666622) and doxorubicinolone, can undergo further conjugation reactions, including O-demethylation, O-sulfation, and O-glucuronidation, preparing them for excretion. researchgate.net

Theoretical and Computational Modeling of Doxorubicin Dynamics

Molecular Docking and Dynamics Simulations of Doxorubicin-Biomolecule Interactions (DNA, Proteins)

At the most fundamental level, This compound (B1662922) exerts its effects by physically interacting with cellular components. Molecular docking and molecular dynamics (MD) simulations provide an atomic-resolution view of these interactions, clarifying how this compound binds to its primary targets: DNA and topoisomerase II.

Computational studies consistently show that this compound preferentially intercalates into DNA at 5'-GC-3' or 5'-CG-3' sequences. The planar aromatic rings of the this compound molecule stack between the DNA base pairs, while its daunosamine (B1196630) sugar moiety settles into the minor groove. This process is stabilized by a network of hydrogen bonds and van der Waals interactions, causing the DNA helix to locally unwind and bend. MD simulations have been crucial in visualizing these conformational changes and calculating the binding free energies, which quantify the stability of the drug-DNA complex.

Perhaps more critical to its cytotoxic effect is the ability of this compound to poison topoisomerase II. This enzyme is essential for managing DNA topology by creating and resealing double-strand breaks. Computational models have been instrumental in revealing how this compound stabilizes the "cleavage complex," where the DNA is cut but the enzyme is prevented from resealing the break. Docking studies have identified key amino acid residues within topoisomerase II that form hydrogen bonds and other interactions with this compound, effectively trapping the enzyme on the DNA. researchgate.netresearchgate.net This leads to an accumulation of permanent double-strand breaks, triggering downstream cell death pathways. mdpi.com

Beyond its primary targets, simulations have also explored this compound's interactions with other biomolecules, which may explain some of its off-target effects, such as cardiotoxicity. For example, modeling has investigated the binding of this compound to cardiolipin, a phospholipid found in the inner mitochondrial membrane. nih.gov These interactions are thought to contribute to mitochondrial dysfunction and the generation of reactive oxygen species in heart cells. mdpi.com

Summary of this compound-Biomolecule Interactions from Simulation Studies

BiomoleculeInteraction TypeKey Findings from SimulationsPredicted Consequence
DNAIntercalationPreferential binding to GC-rich sequences; Daunosamine sugar in minor groove.Inhibition of replication and transcription.
Topoisomerase IIEnzyme PoisoningStabilization of the DNA-enzyme cleavage complex via hydrogen bonds with specific residues. researchgate.netresearchgate.netAccumulation of DNA double-strand breaks.
CardiolipinElectrostatic/Hydrophobic BindingInteraction with the mitochondrial inner membrane phospholipid. nih.govMitochondrial dysfunction and cardiotoxicity.

Pharmacodynamic Modeling of Cellular Response and Kinetics

Pharmacodynamic (PD) models provide a quantitative link between drug concentration and the resulting physiological effect. For this compound, these models are vital for understanding and predicting cellular responses like DNA damage, cell cycle arrest, and apoptosis, which ultimately determine therapeutic efficacy.

To capture the complex cascade of events initiated by this compound, researchers have developed mechanism-based PD models. These models often consist of a system of ordinary differential equations (ODEs) that describe the temporal evolution of key cellular states. tandfonline.com A typical model might include compartments representing the extracellular drug, intracellular drug, drug-DNA complexes, and markers of the DNA damage response (DDR), such as activated p53. nih.govcomplexgenerics.org

The formation of the this compound-DNA complex is modeled as the primary trigger for cytotoxicity. This damage signal then propagates through the DDR network, leading to outcomes like cell cycle arrest or apoptosis. The rates of these processes are described by mathematical functions that depend on the concentration of the upstream components. For instance, the activation of apoptosis might be modeled as a Hill-type function dependent on the level of DNA damage, capturing the switch-like behavior of this cellular decision. nih.gov These models, when calibrated with in vitro data, can simulate cell viability over time under various this compound exposure scenarios. complexgenerics.orgnih.gov

A key question in chemotherapy is whether the killing effect is driven more by the peak drug concentration (Cmax) or the total time of exposure (often related to the Area Under the Curve, AUC). For this compound, evidence suggests a complex interplay between the two.

Mathematical models have been developed specifically to address this question. Some models posit that cell kill is dependent on the peak concentration of intracellular this compound experienced by the cell. nih.govnih.gov This is consistent with experimental observations where dose-response curves for this compound tend to converge to a single curve as exposure time increases, which would not be expected if the effect were solely dependent on a time integral of concentration. nih.govnih.gov These peak-concentration models can successfully replicate in vitro cytotoxicity data across multiple cell lines and exposure conditions. nih.gov

Other studies and models highlight the importance of exposure duration. It has been shown that longer exposure times, even at lower concentrations, lead to lower IC50 values (the concentration required to inhibit 50% of cell growth), which is attributed to increased total cellular uptake and nuclear accumulation of the drug. mdpi.comaacrjournals.org In multicellular tumor models, high concentrations for a short duration were found to be more effective at penetrating tissue layers than low concentrations for a long duration, suggesting that achieving a high peak concentration at the target site is crucial. spandidos-publications.com This implies that the optimal strategy may be schedule-dependent and that both peak concentration and exposure time are critical parameters to consider in modeling and treatment design. spandidos-publications.com

Comparison of this compound Dosing Effects from Modeling Studies

Dosing StrategyPrimary DriverKey Modeling InsightSupporting Evidence
High-Dose BolusPeak Concentration (Cmax)Models assuming cell kill depends on peak drug levels can explain the convergence of dose-response curves at long exposure times. nih.govEffective penetration in multicellular layers is more dependent on high concentration than long exposure. spandidos-publications.com
Low-Dose InfusionTime of Exposure (AUC)Models show that longer exposure times allow for greater intracellular drug accumulation, leading to increased cytotoxicity.Experimental data shows IC50 values decrease with longer exposure times (24h vs 48h vs 72h). mdpi.com

Mathematical Models of Drug Resistance Development and Cellular Population Dynamics

A major obstacle in cancer therapy is the emergence of drug resistance. Mathematical models are powerful tools for investigating the evolutionary dynamics of resistance to this compound and for devising strategies to mitigate this problem.

Modern models of drug resistance move beyond the simple idea of pre-existing, stable resistant clones. They now frequently incorporate the concept of tumor heterogeneity and phenotypic plasticity, where cancer cells can dynamically and reversibly switch between drug-sensitive and drug-resistant states. nih.gov

These models typically define subpopulations of cells, for example, sensitive (S) and resistant (R) cells. ascopubs.org The population dynamics are governed by a set of differential equations that describe not only the growth and death of each subpopulation but also the transition rates between them. ascopubs.orgbiorxiv.org The transition from a sensitive to a resistant state can be modeled as occurring spontaneously or as being induced by the drug itself. ascopubs.org Such models have shown that even if a treatment is highly effective at killing sensitive cells, the tumor can regrow from a small number of resistant cells, which can be further repopulated by sensitive cells switching their phenotype. tandfonline.com This highlights the challenge of eradicating a plastic and heterogeneous tumor population.

By integrating pharmacokinetic and pharmacodynamic principles with models of tumor growth and resistance, it becomes possible to perform in silico clinical trials to optimize this compound treatment regimens. researchgate.netresearchgate.netnih.govnih.gov These computational platforms allow for the rapid simulation of numerous therapeutic scenarios to identify those that are most likely to be successful.

The goal is typically to solve a multi-objective optimization problem: maximizing tumor cell kill while minimizing negative effects, or delaying the onset of resistance. researchgate.net Using techniques from control theory, models can be used to design novel schedules, such as adaptive therapies, where drug doses are modulated in response to the changing state of the tumor. For example, a model might predict that a "drug holiday" could allow sensitive cells to regrow and outcompete resistant cells (which often have a fitness cost, such as a slower proliferation rate), thereby re-sensitizing the tumor for a subsequent round of treatment. scispace.com These in silico approaches can generate non-intuitive and superior treatment protocols that can then be validated experimentally, holding the promise of more effective and personalized cancer therapy. biorxiv.orgscispace.com

Systems Biology Approaches

Systems biology offers a powerful paradigm for understanding the complex mechanisms of action of drugs like this compound. By integrating computational modeling with high-throughput experimental data, these approaches move beyond a single-target view to a network-level perspective, elucidating how this compound perturbs intricate cellular systems. This holistic view is crucial for deciphering the multifaceted effects of the drug, from its therapeutic efficacy to its associated toxicities.

Network Analysis of Protein-Protein Interactions (PPI)

The biological functions within a cell are largely governed by a complex web of protein-protein interactions (PPIs). This compound can induce significant changes in this interactome. Network analysis of PPIs helps to identify the key proteins (hubs), communication bottlenecks, and functional modules that are most affected by the drug. researchgate.netajmb.org

Computational studies have been employed to construct and analyze PPI networks to understand the molecular response to this compound. By integrating omics data, researchers can build networks that represent the cellular state after drug exposure. nih.gov For instance, in breast cancer cells treated with this compound, PPI network analysis has identified crucial hub-bottleneck proteins such as TP53, Minichromosome Maintenance Complex Component 3 (MCM3), and Minichromosome Maintenance Complex Component 10 (MCM10). researchgate.netnih.govsemanticscholar.org TP53, a well-known tumor suppressor, acts as a central node that recognizes DNA damage caused by this compound, halts the cell cycle, and can initiate apoptosis if the damage is beyond repair. ajmb.org

Further screening for this compound-binding proteins using techniques like protein microarrays, combined with computational analysis, has identified other key interaction partners. researchgate.netresearchgate.net Among 363 identified binding proteins, RuvB-like AAA ATPase 1 (RUVBL1) and Mitogen-activated protein kinase 1 (MAPK1) were highlighted as having significant regulatory roles based on integrated scoring and network centrality calculations. researchgate.net The analysis of these complex networks often reveals distinct clusters of interacting proteins that are associated with specific biological processes. researchgate.net These analyses suggest that this compound's anti-cancer effects are mediated through the perturbation of critical molecular mechanisms including DNA repair, apoptosis, and DNA replication. researchgate.netkne-publishing.com

Table 1: Key Proteins in this compound-Related Protein-Protein Interaction Networks

ProteinRole/Significance in NetworkResearch ContextSource(s)
TP53 A key hub-bottleneck protein; recognizes DNA damage and initiates apoptosis. semanticscholar.orgajmb.orgBreast Cancer researchgate.netnih.govsemanticscholar.org
MCM3 Identified as a key hub-bottleneck and seed protein in the PPI network. semanticscholar.orgBreast Cancer researchgate.netnih.govsemanticscholar.org
MCM10 Identified as a key hub-bottleneck and seed protein in the PPI network. semanticscholar.orgBreast Cancer researchgate.netnih.govsemanticscholar.org
RUVBL1 Exhibited the highest integrated score from protein microarray and molecular docking analyses. researchgate.netGeneral Anticancer researchgate.net
MAPK1 Showed the highest betweenness centrality in the PPI network, indicating a key regulatory role. researchgate.netGeneral Anticancer researchgate.net
HRAS Identified as a critical this compound-binding protein; this compound promotes the HRAS-RAF complex formation. researchgate.netresearchgate.netGeneral Anticancer researchgate.netresearchgate.net

Construction and Analysis of Gene Regulatory Networks (GRN)

Gene Regulatory Networks (GRNs) provide a framework for understanding how this compound influences gene expression through the complex interplay of genes, transcription factors (TFs), and microRNAs (miRNAs). nih.govajmb.org Constructing and analyzing these networks can reveal the regulatory logic behind the cellular response to the drug and identify master regulators that drive therapeutic effects or resistance. semanticscholar.org

Systems biology approaches have been used to build comprehensive GRNs by integrating data on TF-gene, TF-miRNA, miRNA-gene, and miRNA-TF interactions. ajmb.orgsemanticscholar.org In the context of breast cancer, such analyses have identified hundreds of TFs and miRNAs that regulate the expression of genes affected by this compound. semanticscholar.org For example, one study constructed two separate regulatory networks for up- and down-regulated genes, identifying 209 TFs and 1027 miRNAs regulating the down-regulated genes. semanticscholar.orgajmb.org

These GRN models allow for the identification of recurring regulatory patterns known as network motifs, which are crucial for understanding the biological function of the network. semanticscholar.org By analyzing these motifs and performing TF enrichment analysis, researchers have proposed new potential drug targets. tubitak.gov.tr A study integrating a human interactome over gene datasets from various cancer types identified TFs such as Pou5f1b, Znf428, Prmt3, Znf12, Erg, Tfdp1, Foxm1, and Cenpa as potential new targets for drug development. tubitak.gov.tr The analysis of these networks indicates that this compound's effects are significantly mediated through the transcriptional machinery related to RNA polymerase II, which aligns with its known function as a DNA intercalating agent. nih.gov

Table 2: Selected Components of this compound-Associated Gene Regulatory Networks

Component TypeNameRole/FindingResearch ContextSource(s)
Transcription Factor TP53 Acts as a hub-bottleneck in the GRN, mediating apoptosis and DNA repair pathways. ajmb.orgBreast Cancer semanticscholar.orgajmb.org
Transcription Factor Foxm1 Proposed as a new drug target based on transcriptional factor enrichment analysis. tubitak.gov.trVarious Cancers tubitak.gov.tr
Transcription Factor Erg Proposed as a new drug target based on transcriptional factor enrichment analysis. tubitak.gov.trVarious Cancers tubitak.gov.tr
Transcription Factor Tfdp1 Proposed as a new drug target based on transcriptional factor enrichment analysis. tubitak.gov.trVarious Cancers tubitak.gov.tr
Regulated Gene Differentially Expressed Genes (DEGs) 199 DEGs were identified as a common transcriptional response to this compound across different cancer types. tubitak.gov.trVarious Cancers tubitak.gov.tr
Network Motif 3-node motifs Analysis of motifs consisting of TFs, miRNAs, and target genes reveals underlying regulatory logic. ajmb.orgBreast Cancer semanticscholar.orgajmb.org

Multi-Omics Data Integration for Comprehensive Understanding

To achieve a truly comprehensive understanding of this compound's dynamics, it is essential to integrate multiple layers of biological data. oup.com Multi-omics approaches combine genomics, proteomics, metabolomics, and other data types (e.g., transcriptomics, epigenomics) to create a more complete picture of the drug's impact on cellular function. oup.comfrontiersin.org This integration can reveal complex interactions and causal relationships that would be missed by single-omics analyses. mdpi.com

Several studies have demonstrated the power of this approach. For instance, integrating chromatin accessibility data (ATAC-seq) with RNA sequencing (RNA-seq) in this compound-resistant breast cancer cells revealed that increased chromatin accessibility was positively correlated with the higher expression of resistance-associated genes. frontiersin.orgfrontiersin.org This combined analysis identified thousands of differentially accessible chromatin regions and linked them to differentially expressed genes, pointing to epigenetic regulatory mechanisms in drug resistance. frontiersin.orgfrontiersin.org

Another study combined transcriptomics and metabolomics to investigate this compound's mechanism in cervical cancer. frontiersin.orgfrontiersin.org This revealed a significant upregulation of the gene ANKRD18B and a corresponding change in the metabolite L-Ornithine, suggesting an intricate gene-metabolite network is affected by the drug. frontiersin.org Similarly, in the study of cardiotoxicity, integrating proteomics, mRNA, and microRNA data from human pluripotent stem cell-derived cardiomyocytes exposed to this compound identified differential expression patterns linking the proteome, transcriptome, and regulatory microRNA network. oup.comnih.gov The use of metabolomics, in particular, provides insights into the functional downstream effects of genomic and proteomic changes, helping to elucidate mechanisms of drug sensitivity and resistance. frontiersin.orgnih.gov These integrative strategies are crucial for identifying systems-level biomarkers and understanding the holistic response of an organism to this compound. frontiersin.org

Table 3: Examples of Multi-Omics Studies on this compound

Study FocusOmics Data IntegratedKey FindingsSource(s)
This compound Resistance ATAC-seq (Chromatin Accessibility), RNA-seq (Transcriptome)Identified 18,228 differentially accessible regions in resistant cells, which were positively correlated with their nearest differentially expressed genes, revealing epigenetic regulation of resistance. frontiersin.orgfrontiersin.org
Cardiotoxicity Mechanism Proteomics, mRNA (Transcriptome), microRNARevealed linkages between the proteome, transcriptome, and regulatory microRNA network in cardiomyocytes, providing insights into toxicity mechanisms. oup.comnih.gov
Cervical Cancer Mechanism Transcriptomics, MetabolomicsIdentified a tightly controlled gene-metabolite network, highlighting a positive correlation between the ANKRD18B gene and the metabolite L-Ornithine in response to this compound. frontiersin.orgfrontiersin.org
Breast Cancer Resistance Metabolomics, GenomicsElucidated metabolic reprogramming in resistant breast cancer cells and linked it to the modulation of the ABCA1/EGFR/P53/PI3k/PTEN signaling pathway. nih.gov

Emerging Research Directions and Future Perspectives in Doxorubicin Studies

Mechanistic Investigations of Combinatorial Approaches in Preclinical Models

Emerging preclinical research focuses on combining doxorubicin (B1662922) with other agents to enhance its anticancer activity and overcome resistance. These studies investigate the molecular mechanisms underpinning the synergistic effects of such combinations. A key strategy involves targeting cellular pathways that are either activated or dysregulated in this compound-resistant cancers.

One area of investigation is the combination of this compound with inhibitors of specific cellular proteins. For instance, combination therapy with gamitrinib, a mitochondrial heat shock protein 90 (Hsp90) inhibitor, has been shown to sensitize various human cancer cells to this compound. researchgate.net In preclinical xenograft models of breast and prostate cancer, this combination synergistically increased apoptosis and dramatically reduced tumor growth. researchgate.net The mechanism involves the activation and mitochondrial accumulation of the proapoptotic Bcl-2 family member, Bim. researchgate.net

Another approach targets drug efflux pumps, which are a primary cause of multidrug resistance. The ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or P-gp) is frequently overexpressed in resistant tumors, actively pumping this compound out of cancer cells. nih.govfrontiersin.org Preclinical studies are exploring new ABCB1 inhibitors. One novel synthetic compound, AIF-1, was shown to inhibit ABCB1 activity in non-small cell lung cancer (NSCLC) models. mdpi.com The co-administration of AIF-1 with this compound increased the intracellular concentration of the chemotherapeutic, leading to enhanced cytotoxicity and significantly reduced tumor volume in murine xenograft models. mdpi.com

Furthermore, targeting DNA damage response (DDR) pathways is being explored. Inhibiting components of the DDR pathway, such as ATM, ATR, CHK1/2, and PARP-1, has been shown to sensitize cancer cells to this compound. nih.gov Combining this compound with inhibitors of the ATR-CHK1 pathway, for example, leads to synergistic cytotoxic activity in acute lymphoblastic leukemia models, associated with aberrant chromosome segregation. nih.gov

The table below summarizes key preclinical findings on combinatorial approaches with this compound.

Combination AgentCancer ModelKey Mechanistic Finding
Gamitrinib (Hsp90 inhibitor)Breast and Prostate Cancer XenograftsSynergistically increases apoptosis through activation of the proapoptotic protein Bim. researchgate.net
AIF-1 (ABCB1 inhibitor)Non-Small Cell Lung Cancer (NSCLC)Inhibits this compound efflux by blocking the ABCB1 transporter, increasing intracellular drug concentration. mdpi.com
ATR/CHK1 InhibitorsAcute Lymphoblastic LeukemiaEnhances this compound-induced cytotoxicity by causing aberrant chromosome segregation and mitotic defects. nih.gov
Elacridar (P-gp/BCRP inhibitor)General PreclinicalInhibits P-glycoprotein, increasing bioavailability and cellular accumulation of this compound. nih.gov

Identification of Novel Preclinical Biomarkers for this compound Responsiveness and Resistance

Identifying biomarkers to predict patient response and understand resistance mechanisms is a critical goal in this compound research. Preclinical models are instrumental in discovering and validating these novel biomarkers.

A well-established biomarker for this compound resistance is the overexpression of ABC family transporters, particularly ABCB1. nih.gov Studies using this compound-resistant bone sarcoma cell lines consistently show strong upregulation of ABCB1. nih.gov Beyond efflux pumps, research has identified a host of other potential biomarkers. In this compound-resistant breast cancer cell lines (MCF-7/ADR), gene co-expression network analysis identified several genes potentially playing a role in resistance, including MMP1, VIM, LDHB, and PLS3. frontiersin.org

Recent studies have highlighted the role of lipid metabolism in drug resistance. Fatty acid binding protein 5 (FABP5) has emerged as a key protein. frontiersin.org In breast cancer models, FABP5 expression was increased in resistant cells and patient tissues. frontiersin.org Mechanistically, FABP5 appears to mediate resistance through the PPARγ and CaMKII signaling pathways. frontiersin.org Inhibition of FABP5 increased this compound sensitivity in resistant breast cancer cells. frontiersin.org

Global gene expression analysis in human cardiomyocytes derived from pluripotent stem cells exposed to this compound identified several potential biomarkers for cardiotoxicity, a major side effect. diva-portal.org Genes such as GDF15, NEFL, and GADD45A showed a dose-dependent up-regulation upon this compound exposure, suggesting their potential use in predicting cardiac injury. diva-portal.org In mouse models of acute and chronic cardiotoxicity, integrated bioinformatics identified distinct sets of biomarkers. nih.gov For acute cardiotoxicity, Alas1, Atp5g1, and Ptgds were identified as ideal biomarkers, while Hsph1 and Vegfa were potential biomarkers for chronic cardiotoxicity in the myocardium. nih.gov

The table below details some novel preclinical biomarkers associated with this compound.

BiomarkerModel SystemAssociation with this compound
ABCB1 (P-gp)Bone Sarcoma Cell LinesOverexpression is a common mechanism of resistance, leading to increased drug efflux. nih.gov
FABP5Breast Cancer Cell Lines (MCF-7/ADR)Increased expression mediates resistance via PPARγ and CaMKII signaling. frontiersin.org
GDF15, GADD45AHuman iPSC-CardiomyocytesUpregulated upon this compound exposure; potential biomarkers for cardiotoxicity. diva-portal.org
Alas1, Atp5g1Mouse ModelIdentified as biomarkers for this compound-induced acute cardiotoxicity. nih.gov
Hsph1, VegfaMouse ModelIdentified as potential biomarkers for this compound-induced chronic cardiotoxicity. nih.gov

Development of Advanced In Vitro and In Vivo Model Systems for Research

To better predict clinical outcomes and study complex biological interactions, research is moving beyond traditional 2D cell cultures and standard animal models. Advanced in vitro and in vivo systems are being developed to more accurately recapitulate the human tumor environment and drug response.

In vitro, three-dimensional (3D) models such as tumor spheroids are gaining prominence. These models better mimic the 3D architecture, cell-cell interactions, and nutrient gradients of solid tumors. Studies have shown that tumor spheroids are more resistant to chemotherapy compared to the same cells grown in a 2D monolayer. tbzmed.ac.irresearchgate.net For example, novel this compound derivatives have been evaluated for their efficacy in 3D spheroid models of human breast adenocarcinoma. tbzmed.ac.ir Additionally, advanced in vitro models of cardiac spheroids have been developed to study this compound-induced cardiotoxicity, recapitulating key features of in vivo cardiac damage. nih.gov

In vivo, the use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, is becoming more common. These models better retain the genetic and histological characteristics of the original human tumor. Syngeneic mouse models, which utilize immunocompetent mice, are critical for studying the interplay between chemotherapy and the immune system. nih.govmdpi.com For example, the combination of this compound with immunotherapies has been effectively studied in syngeneic mouse tumor models, demonstrating synergistic antitumor effects and the generation of immunological memory. nih.gov Furthermore, specific mouse strains are being used to model chronic cardiotoxicity, providing insights into the progression of cardiac lesions in response to cumulative this compound exposure. researchgate.net

Novel delivery systems are also being tested in advanced models. For instance, magnetically guided microrobots carrying this compound have been successfully tested for targeted drug delivery in bladder cancer models, demonstrating increased drug accumulation in tumors. hospitalpharmacyeurope.com

Elucidation of this compound's Immunomodulatory Effects at the Molecular and Cellular Level (Preclinical)

Preclinical research is increasingly revealing that this compound's efficacy is not solely due to its direct cytotoxic effects on cancer cells but also involves modulation of the host immune system.

This compound is considered an inducer of immunogenic cell death (ICD). It promotes the expression of antigen-processing machinery components, leading to increased loading of MHC-I molecules on breast cancer cells, making them more recognizable to T-cells. frontiersin.org This ability to stimulate an immune response is being harnessed in combination with immunotherapies. Preclinical studies in syngeneic mouse models show that this compound synergizes with T-cell checkpoint blockers (e.g., anti-PD-1, anti-CTLA-4) and TNFR-family agonists, leading to high rates of complete tumor response and durable immunological memory. nih.gov

This compound also affects various immune cell populations. In mouse models of breast cancer, this compound has been shown to have an inhibitory effect on myeloid-derived suppressor cells (MDSCs) in the spleen, blood, and tumor tissues. frontiersin.org Treatment can also increase the frequency of effector lymphocytes and NK cells. frontiersin.org Liposomal formulations of this compound, such as Doxil®, have been shown in immunocompetent mice to significantly reduce the numbers of immunosuppressive regulatory T cells (Tregs) and tumor-associated macrophages (TAMs) within the tumor microenvironment. nih.gov

Paradoxically, while this compound can cause inflammation in healthy tissues, it has been observed to ameliorate tumor-induced inflammation in preclinical models. In a juvenile mouse model of lymphoma, this compound treatment strikingly reduced the strong inflammatory response elicited by the tumor in the heart, liver, and kidney. mdpi.com

Deepening Understanding of this compound's Impact on Specific Cellular Organelles and Physiological Processes Beyond Primary Targets

While this compound's primary mechanism involves DNA intercalation and topoisomerase II inhibition in the nucleus, recent research has focused on its significant effects on other cellular organelles and processes.

The mitochondrion is a key target. This compound can impair mitochondrial bioenergetics and increase the production of reactive oxygen species (ROS). nih.gov It inhibits the electron transport chain, which further elevates ROS levels and can trigger apoptosis through the release of cytochrome c. nih.govnih.gov Formulations designed to specifically target mitochondria are being developed. For example, modifying the surface of pegylated liposomal this compound with a mitochondria-targeted peptide (Szeto-Schiller-02) led to higher caspase-3 and caspase-9 activity in preclinical models, indicating enhanced apoptosis. nih.gov

This compound also influences other cellular processes, including autophagy and ferroptosis. mdpi.com Autophagy, a cellular degradation and recycling process, has a dual role; it can promote cancer cell survival, conferring chemoresistance, but can also lead to cell death. mdpi.com In some cancer models, inhibiting autophagy has been shown to increase the cytotoxicity of this compound. mdpi.com Ferroptosis, an iron-dependent form of cell death, has been implicated as another mechanism of this compound-induced cardiotoxicity. This compound and its metabolites can disrupt iron homeostasis, contributing to its cytotoxic effects. mdpi.com

Beyond the nucleus, this compound also affects the topology of DNA and the stability of nucleosomes. Its intercalation into DNA can unwind the helix, inducing torsional stress that destabilizes nucleosomes and alters gene expression. mdpi.com It can also impact the cell membrane, with studies suggesting it preferentially locates to cholesterol-rich lipid rafts, which may influence its susceptibility to efflux by pumps like P-gp that are also found in these domains. researchgate.net

Q & A

What methodological frameworks are critical for designing preclinical studies evaluating doxorubicin's antitumor efficacy while minimizing cardiotoxicity?

Basic Research Focus
To address cardiotoxicity, researchers should adopt dose-response stratification and temporal monitoring of cardiac biomarkers (e.g., troponin, echocardiography). Evidence from retrospective clinical analyses indicates that weekly dosing schedules (e.g., 20 mg/m²/week) reduce congestive heart failure incidence compared to 3-week cycles (2.2% overall risk) . Preclinical models should replicate cumulative dose thresholds (>550 mg/m² in humans) and incorporate age as a covariate, as advancing age increases cardiomyopathy risk .

Advanced Consideration : Integrate multi-omics approaches (transcriptomics, metabolomics) to identify early molecular signatures of cardiotoxicity. Use genetically engineered mouse models (e.g., TOP2β-knockout) to dissect this compound’s DNA damage mechanisms in cardiomyocytes versus tumor cells .

How can researchers resolve contradictions in meta-analyses of this compound’s combinatorial efficacy with exercise interventions?

Advanced Research Focus
Heterogeneity in preclinical meta-analyses (I² = 87–94%) often arises from variability in exercise modalities (aerobic vs. resistance), timing (pre/post-doxorubicin), and dosing . Mitigate bias by:

  • Subgroup stratification : Categorize studies by exercise intensity (% VO₂max), this compound dose (mg/kg), and tumor type.
  • Publication bias adjustment : Use funnel plots and trim-and-fill analysis to account for underreported negative results .
  • Standardized endpoints : Adopt CONSORT guidelines for preclinical studies to ensure consistent reporting of cardiac/tumor outcomes .

What experimental designs optimize the evaluation of this compound combination therapies in advanced carcinomas?

Basic Research Focus
Randomized controlled trials (RCTs) should stratify patients by tumor histology, performance status (e.g., ECOG), and metastatic sites. For example, in thyroid carcinoma, combining this compound with cisplatin increased complete response rates (26% vs. 17% for monotherapy), with significant survival benefits (P = 0.03) . Use a PICOT framework to define Population, Intervention, Comparator, Outcome, and Timeframe .

Advanced Consideration : Implement adaptive trial designs with Bayesian statistics to dynamically adjust treatment arms based on interim efficacy/toxicity data. For hepatocellular carcinoma, phase II trials showed sorafenib-doxorubicin combinations improved median survival (13.7 vs. 6.5 months; P = 0.006) via synergistic kinase inhibition .

How can microfluidic models improve the assessment of this compound’s intratumoral transport and binding kinetics?

Advanced Research Focus
Microfluidic devices with 3D tumor spheroids enable real-time quantification of drug diffusion, DNA binding, and clearance. Key parameters:

  • Diffusivity (D) : 8.7 × 10⁻⁷ cm²/s for free this compound in LS174T colon carcinoma models.
  • Binding constant (Kd) : 1.2 × 10⁴ M⁻¹, indicating high DNA affinity .
  • Liposomal release : Doxil (liposomal this compound) showed negligible intratumoral release, limiting efficacy despite prolonged circulation . Validate findings with fluorescence microscopy and mathematical modeling (e.g., Fickian diffusion equations) .

What strategies validate this compound’s interactions with serum proteins in preformulation studies?

Basic Research Focus
Use UV-Vis spectroscopy and equilibrium dialysis to quantify binding constants (Ka) between this compound and bovine serum albumin (BSA). Experimental designs should vary pH (5.0–7.4) and ionic strength to mimic physiological conditions. For example, at 589 nm, BSA-doxorubicin complexes exhibit hypochromic shifts proportional to binding affinity .

Advanced Consideration : Apply molecular dynamics simulations to predict binding sites and energetics. Pair with circular dichroism (CD) to confirm conformational changes in BSA upon drug interaction .

How do transcatheter intraarterial therapies alter this compound distribution in hepatic tumors?

Advanced Research Focus
In VX2 liver tumor models, fluorescence microscopy revealed heterogeneous drug distribution correlated with CD31⁺ vasculature density. Key findings:

  • Embolization techniques increase intratumoral retention by reducing clearance rates (k = 0.12 h⁻¹ vs. 0.25 h⁻¹ in non-embolized tissue).
  • Dose stratification : 50–75 mg/m² via hepatic artery infusion maximizes tumor exposure while sparing cardiac tissue . Combine with contrast-enhanced MRI to map spatial drug distribution .

What mechanisms underlie this compound resistance in hypoxic tumor microenvironments?

Advanced Research Focus
Hypoxia-inducible factor-1α (HIF-1α) upregulates ABC transporters (e.g., P-gp) and aldo-keto reductases (AKR1C3), reducing intracellular drug accumulation. Methodological solutions:

  • Hypoxic chambers : Maintain O₂ levels at 0.5–2% to mimic tumor cores.
  • Pharmacological inhibition : Co-adminstitute HIF-1α inhibitors (e.g., digoxin) or AKR1C3 antagonists (e.g., SN-38) to resensitize cells .

How should researchers standardize in vitro cytotoxicity assays for this compound across cell lines?

Basic Research Focus
Adopt ISO 10993-5 guidelines for viability assays (MTT/XTT). For A549 lung carcinoma cells:

  • Dose range : 0.1–10 µM, with IC₅₀ typically ~1 µM at 48 hours.
  • Exposure time : ≤12 hours to avoid apoptosis-driven artifacts . Include serum-free controls to account for protein binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.